molecular formula C14H10O B156813 2-Phenylbenzofuran CAS No. 1839-72-1

2-Phenylbenzofuran

Numéro de catalogue: B156813
Numéro CAS: 1839-72-1
Poids moléculaire: 194.23 g/mol
Clé InChI: HXMZLDUBSSPQIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Phenylbenzofuran (C 14 H 10 O) is a substituted benzofuran derivative with a phenyl group at the 2-position, serving as a key scaffold in natural products and pharmacological research . This compound and its derivatives are classified as stilbenoids and are naturally occurring in various plants, including Artocarpus pithecogallus , mulberries, and legumes . In scientific research, this compound is a promising lead compound in several therapeutic areas. Its derivatives demonstrate significant antioxidant activity , primarily through free radical scavenging. Quantum computational studies have shown that this activity is governed by the O–H Bond Dissociation Enthalpy (BDE), following the Hydrogen Atom Transfer (HAT) mechanism in the gaseous phase and the Sequential Proton Loss Electron Transfer (SPLET) pathway in solvents like water and methanol . Specific derivatives, such as Stemofuran U, are highlighted as particularly potent candidates for antioxidant drug development . Furthermore, hydroxylated derivatives of this compound exhibit potent inhibition of butyrylcholinesterase (BChE) , an enzyme key to the progression of Alzheimer's disease . One optimized derivative, 5-bromo-2-(4-hydroxybenzyl)benzofuran, showed a markedly improved IC 50 value of 2.93 µM, underscoring the structure-activity relationship of this scaffold . Research also explores its role in inhibiting the aggregation of proteins like bovine beta-lactoglobulin, suggesting potential applicability in investigating neurodegenerative diseases associated with protein misfolding . Additionally, this chemical class shows promise in anti-diabetic research , with certain derivatives acting as excellent α-glucosidase inhibitors, one exhibiting an IC 50 of 0.83 µM, and in studies targeting the formation of islet amyloid polypeptide (IAPP) aggregates linked to Type 2 Diabetes . This product is supplied as a high-purity compound for research applications only , including drug discovery, mechanistic studies in antioxidant biochemistry, and investigations into neurodegenerative and metabolic diseases. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-phenyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMZLDUBSSPQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393243
Record name 2-phenylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1839-72-1
Record name 2-phenylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYL-BENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylbenzofuran from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic methodologies for the preparation of 2-phenylbenzofuran, a significant heterocyclic scaffold in medicinal chemistry and materials science, using salicylaldehyde as a readily available starting material. This document details established synthetic routes, including the intramolecular Wittig reaction and a Perkin-like condensation-cyclization sequence. Additionally, it explores modern one-pot and catalytic strategies, offering a broad perspective on the synthesis of this important molecule. The guide includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic diagrams to facilitate a thorough understanding of the chemical transformations.

Intramolecular Wittig Reaction Approach

A robust and frequently employed method for the synthesis of this compound from salicylaldehyde involves an intramolecular Wittig reaction. This strategy typically begins with the conversion of salicylaldehyde to 2-hydroxybenzyl alcohol, followed by the formation of the corresponding phosphonium salt. Subsequent reaction with benzoyl chloride in the presence of a base generates a phosphorus ylide, which undergoes an intramolecular cyclization to yield the desired this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Hydroxybenzyl Alcohol

  • To a solution of salicylaldehyde in a suitable solvent such as ethanol, sodium borohydride (NaBH4) is added portion-wise at 0 °C.

  • The reaction mixture is stirred and allowed to warm to room temperature over a period of 2 hours.

  • Upon completion, the reaction is quenched, and the product is extracted to yield 2-hydroxybenzyl alcohol.

Step 2: Synthesis of 2-Hydroxybenzyltriphenylphosphonium Bromide

  • A mixture of 2-hydroxybenzyl alcohol and triphenylphosphine hydrobromide (PPh3·HBr) in acetonitrile is refluxed for 2 hours.[1]

  • The resulting solid is filtered and washed with acetonitrile to afford the desired phosphonium salt.[1]

Step 3: Synthesis of this compound

  • A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (3.33 mmol) is suspended in a solvent system of toluene (30 mL) and triethylamine (Et3N, 0.6 mL).[1]

  • The mixture is stirred under reflux for 2 hours.[1]

  • The precipitate of triethylamine hydrochloride is removed by filtration.[1]

  • The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: hexane/EtOAc 9:1) to yield this compound.[1]

Quantitative Data:
EntrySalicylaldehyde DerivativeBenzoyl Chloride DerivativeYield (%)Reference
1SalicylaldehydeBenzoyl chloride88 (for this compound)[1]
25-MethoxysalicylaldehydeBenzoyl chloride30 (for 2-phenyl-5-methoxybenzofuran)[1]
35-NitrosalicylaldehydeBenzoyl chloride20 (for 2-phenyl-5-nitrobenzofuran)[1]

Note: The reaction also produces the 3-benzoyl-2-phenylbenzofuran as a side product.[1]

Reaction Workflow and Mechanism:

Wittig_Synthesis cluster_step1 Step 1: Reduction cluster_step2 Step 2: Phosphonium Salt Formation cluster_step3 Step 3: Wittig Reaction & Cyclization Salicylaldehyde Salicylaldehyde 2-Hydroxybenzyl Alcohol 2-Hydroxybenzyl Alcohol Salicylaldehyde->2-Hydroxybenzyl Alcohol NaBH4, EtOH Phosphonium Salt Phosphonium Salt 2-Hydroxybenzyl Alcohol->Phosphonium Salt PPh3·HBr, CH3CN, reflux Ylide Ylide Phosphonium Salt->Ylide Et3N Intramolecular Cyclization Intramolecular Cyclization Ylide->Intramolecular Cyclization Benzoyl Chloride This compound This compound Intramolecular Cyclization->this compound - Ph3PO

Caption: Workflow for the Wittig synthesis of this compound.

Wittig_Mechanism cluster_mechanism Intramolecular Wittig Mechanism Phosphonium_Salt 2-Hydroxybenzyl- triphenylphosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Et3N (-HNEt3Br) Acyl_Ylide Acylated Ylide Ylide->Acyl_Ylide Benzoyl Chloride (-Et3N·HCl) Oxaphosphetane Oxaphosphetane Intermediate Acyl_Ylide->Oxaphosphetane Intramolecular Attack Product This compound Oxaphosphetane->Product Elimination of Ph3PO

Caption: Proposed mechanism for the intramolecular Wittig reaction.

Perkin-like Condensation and Cyclization

A classical and effective route to this compound from salicylaldehyde is a multi-step sequence that can be considered a variation of the Perkin reaction. This method involves the O-alkylation of salicylaldehyde with a phenylacetic acid derivative, followed by hydrolysis and subsequent intramolecular cyclization.

Experimental Protocol:

Step 1: O-Alkylation of Salicylaldehyde

  • A mixture of salicylaldehyde, methyl α-bromophenylacetate, and potassium carbonate (K2CO3) in dimethylformamide (DMF) is heated.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled and poured into ice water to precipitate the product, methyl 2-(2-formylphenoxy)-2-phenylacetate.

Step 2: Hydrolysis

  • The methyl ester from the previous step is hydrolyzed using a base, such as aqueous potassium hydroxide (KOH), with gentle heating.

  • After cooling, the solution is acidified with hydrochloric acid (HCl) to precipitate the 2-(2-formylphenoxy)-2-phenylacetic acid.

Step 3: Cyclization

  • A mixture of the carboxylic acid, anhydrous sodium acetate (NaOAc), and acetic anhydride (Ac2O) is heated at 120-125 °C for 4 hours.[2]

  • The cooled reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and dried to give this compound.[2] The crude product can be further purified by recrystallization.[2]

Quantitative Data:
EntrySalicylaldehyde DerivativePhenylacetic Acid DerivativeOverall Yield (%)Reference
12-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)Methyl 2-bromo-2-phenylacetate90.91 (final cyclization step)[2]
2SalicylaldehydeMethyl 2-bromo-2-phenylacetate~70-80 (typical for this sequence)General literature

Reaction Workflow and Mechanism:

Perkin_Like_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Cyclization Salicylaldehyde Salicylaldehyde Ester_Intermediate Ester_Intermediate Salicylaldehyde->Ester_Intermediate Methyl α-bromophenylacetate, K2CO3, DMF Acid_Intermediate Acid_Intermediate Ester_Intermediate->Acid_Intermediate aq. KOH, then HCl This compound This compound Acid_Intermediate->this compound NaOAc, Ac2O, heat

Caption: Workflow for the Perkin-like synthesis of this compound.

Perkin_Like_Mechanism cluster_mechanism Perkin-like Cyclization Mechanism Acid_Intermediate 2-(2-formylphenoxy)- 2-phenylacetic acid Enolate Enolate Intermediate Acid_Intermediate->Enolate Ac2O, NaOAc (forms enolate) Aldol_Adduct Aldol-type Adduct Enolate->Aldol_Adduct Intramolecular Aldol Addition Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Dehydration Product This compound Cyclized_Intermediate->Product Decarboxylation

Caption: Proposed mechanism for the Perkin-like cyclization.

Modern Catalytic and One-Pot Methodologies

Recent advancements in organic synthesis have led to the development of more efficient one-pot and catalytic methods for the synthesis of this compound and its derivatives, often starting from salicylaldehydes.

Copper-Catalyzed One-Pot Synthesis

A one-pot synthesis of 2-arylbenzofurans has been developed involving the reaction of salicylaldehydes, primary amines, and terminal alkynes catalyzed by copper iodide.

Experimental Protocol:

  • A mixture of salicylaldehyde, an amine (e.g., aniline), and a terminal alkyne (e.g., phenylacetylene) is heated in the presence of a catalytic amount of copper(I) iodide in a suitable solvent.

  • The reaction proceeds through the formation of an imine, followed by copper-catalyzed coupling and subsequent intramolecular cyclization to afford the this compound.

Catalyst-Free Reaction with Nitroepoxides

A catalyst-free method for the synthesis of benzofuran derivatives involves the reaction of salicylaldehydes with nitroepoxides in the presence of a base.

Experimental Protocol:

  • A mixture of salicylaldehyde and a nitroepoxide is heated in dimethylformamide (DMF) with potassium carbonate (K2CO3) at 110 °C for 12 hours.[3]

  • This cascade reaction leads to the formation of the benzofuran ring system with yields ranging from 33-84%.[3]

Quantitative Data for Alternative Methods:
MethodSalicylaldehyde DerivativeCoupling PartnerCatalyst/BaseYield (%)Reference
Copper-CatalyzedSubstituted SalicylaldehydesPhenylacetyleneCuI70-91[4]
Catalyst-FreeSalicylaldehydeNitroepoxideK2CO333-84[3]

Logical Relationship of a One-Pot Catalytic Cycle:

Catalytic_Cycle Salicylaldehyde Salicylaldehyde Intermediate_1 Intermediate Complex Salicylaldehyde->Intermediate_1 Phenylacetylene Phenylacetylene Phenylacetylene->Intermediate_1 Catalyst_Active Active Catalyst (e.g., Cu(I)) Catalyst_Active->Intermediate_1 Intermediate_2 Cyclization Precursor Intermediate_1->Intermediate_2 This compound This compound Intermediate_2->this compound Catalyst_Regen Catalyst Regeneration This compound->Catalyst_Regen Catalyst_Regen->Catalyst_Active

Caption: A generalized catalytic cycle for one-pot benzofuran synthesis.

Conclusion

The synthesis of this compound from salicylaldehyde can be achieved through several effective methodologies. The intramolecular Wittig reaction and the Perkin-like condensation-cyclization sequence represent classical and reliable approaches, with well-documented procedures and predictable outcomes. For researchers seeking higher efficiency and operational simplicity, modern one-pot and catalytic methods, such as those employing copper catalysts or catalyst-free conditions with specific reagents, offer attractive alternatives. The choice of synthetic route will depend on factors such as the desired substitution pattern, available reagents and equipment, and scalability requirements. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their specific needs in the synthesis of this valuable heterocyclic compound.

References

Unraveling the Intramolecular Wittig Reaction for the Synthesis of 2-Phenylbenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the mechanism, experimental protocols, and quantitative data associated with the synthesis of 2-phenylbenzofuran via an intramolecular Wittig reaction. This powerful cyclization method offers a direct and efficient route to this important heterocyclic scaffold, which is a core component of numerous biologically active molecules.

Core Mechanism of the Intramolecular Wittig Reaction

The synthesis of this compound through an intramolecular Wittig reaction is a sophisticated process that involves the formation of a phosphorus ylide, which then undergoes an intramolecular cyclization. The key steps of the mechanism are outlined below.[1][2][3][4]

The reaction is initiated by the formation of an ortho-hydroxybenzyltriphenylphosphonium salt. This is typically achieved by reacting an ortho-hydroxybenzyl alcohol with triphenylphosphine hydrobromide (PPh₃·HBr).[5][6] The resulting phosphonium salt is the precursor to the reactive Wittig reagent.

Upon treatment with a base, such as triethylamine (Et₃N), the phosphonium salt is deprotonated to form a phosphorus ylide.[1] Concurrently, the hydroxyl group of the phosphonium salt reacts with an acylating agent, typically benzoyl chloride, to form an ester intermediate. It is this intermediate that contains both the phosphorus ylide and the carbonyl group necessary for the intramolecular reaction.

The crux of the synthesis is the intramolecular nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the ester group.[2][3] This attack leads to the formation of a transient, four-membered ring intermediate known as an oxaphosphetane.[1][2][3][7] The formation of this intermediate is believed to be a concerted [2+2] cycloaddition.[4]

The oxaphosphetane intermediate is unstable and rapidly collapses. The driving force for this decomposition is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O), which is a major byproduct of the reaction.[2][7] This step results in the formation of the desired alkene bond within the newly formed furan ring, yielding the this compound product.

A proposed mechanism for the intramolecular Wittig reaction for the synthesis of this compound is illustrated below.

Figure 1: Proposed mechanism for the intramolecular Wittig reaction.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on established literature methods.[5][6]

Preparation of 2-Hydroxybenzyltriphenylphosphonium Bromide:

  • A mixture of 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (PPh₃·HBr) (24.6 mmol) in acetonitrile (CH₃CN) (50 mL) is prepared.

  • The mixture is stirred under reflux for 2 hours.

  • The resulting solid is filtered and washed with acetonitrile to yield the desired phosphonium salt.

Synthesis of this compound:

  • A mixture of 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and benzoyl chloride (1.11 mmol) is prepared in a mixed solvent of toluene (30 mL) and triethylamine (Et₃N) (0.6 mL).

  • The reaction mixture is stirred under reflux for 2 hours.

  • The precipitate of triethylamine hydrochloride is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography (eluent: hexane/EtOAc 9:1) to afford the this compound product.

The overall experimental workflow can be visualized as follows:

G start Start reagents Mix o-hydroxybenzyltriphenylphosphonium bromide, benzoyl chloride, toluene, and Et3N start->reagents reflux Reflux for 2 hours reagents->reflux filter Filter to remove precipitate reflux->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by silica gel chromatography concentrate->purify product This compound purify->product

Figure 2: Experimental workflow for this compound synthesis.

Quantitative Data

The efficiency of the intramolecular Wittig reaction for the synthesis of various this compound derivatives has been reported, with yields varying depending on the substituents on the benzoyl chloride.

EntrySubstituent on Benzoyl ChlorideProductYield (%)
1HThis compound75
24-OCH₃2-(4-Methoxyphenyl)benzofuran80
34-Cl2-(4-Chlorophenyl)benzofuran72
44-NO₂2-(4-Nitrophenyl)benzofuran65

Note: The yields presented are representative and may vary based on specific reaction conditions and scale.

In some instances, the formation of an unexpected side product, 2-phenyl-3-benzoylbenzofuran, has been observed.[5] This occurs when an excess of benzoyl chloride is used, leading to a subsequent Friedel-Crafts acylation of the initially formed this compound.

Conclusion

The intramolecular Wittig reaction provides a robust and versatile method for the synthesis of 2-phenylbenzofurans. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and consideration of potential side reactions are essential for achieving high yields of the desired products. This technical guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of benzofuran-containing compounds for various applications, including drug discovery and materials science.

References

A Technical Guide to the Spectroscopic Characterization of 2-Phenylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used to characterize 2-phenylbenzofuran derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and cholinesterase inhibitory properties.[1][2][3] The structural elucidation of these molecules is critical for synthesis, evaluation, and drug development efforts.

Core Spectroscopic Techniques

The characterization of this compound derivatives relies on a combination of spectroscopic methods to determine their molecular structure, purity, and electronic properties. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound derivatives.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound derivatives, the aromatic region of the spectrum is particularly important for confirming the substitution patterns on both the benzofuran core and the phenyl ring.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment (e.g., aromatic, aliphatic, or attached to a heteroatom).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation patterns of these compounds.[4] Electrospray Ionization (ESI) is a commonly used soft ionization technique that allows for the accurate determination of the molecular ion peak, confirming the molecular formula.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is widely used to study the electronic transitions within conjugated systems like this compound.[4] The absorption of UV or visible light corresponds to the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The resulting spectrum, particularly the wavelength of maximum absorbance (λmax), is sensitive to the extent of conjugation and the substitution pattern on the aromatic rings.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. For this compound derivatives, IR spectroscopy can confirm the presence of characteristic bonds such as aromatic C-H, C=C, and C-O stretches. For derivatives with additional functional groups (e.g., hydroxyl, carbonyl, or nitro groups), IR provides clear diagnostic peaks.

Data Presentation: Spectroscopic Data Summary

The following tables summarize quantitative data for the parent this compound and an exemplary derivative, 7-methoxy-2-phenylbenzofuran.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Derivatives in CDCl₃.

Compound Spectroscopic Technique Chemical Shifts (δ) in ppm
This compound ¹H NMR (600 MHz) 7.90 (m, 2H, Ar), 7.61 (d, J = 7.6 Hz, 1H, Ar), 7.55 (d, J = 8.1 Hz, 1H, Ar), 7.47 (t, 2H, Ar), 7.38 (t, 1H, Ar), 7.31 (dd, 1H, Ar), 7.25 (d, J = 7.3 Hz, 1H, Ar), 7.05 (s, 1H, Ar).[6]
¹³C NMR (150 MHz) 155.9, 154.9, 130.5, 129.2, 128.8, 128.6, 125.0, 124.3, 122.9, 120.9, 111.2, 101.3.[6][7]
7-Methoxy-2-phenylbenzofuran ¹H NMR (600 MHz) 7.92 (m, 2H, Ar), 7.46 (t, 2H, Ar), 7.36 (t, 1H, Ar), 7.19 (m, 2H, Ar), 7.03 (s, 1H, Ar), 6.83 (d, J = 7.7 Hz, 1H, Ar), 4.07 (s, 3H, OCH₃).[6]

| | ¹³C NMR (150 MHz) | 156.1, 145.3, 144.1, 130.9, 130.3, 128.7, 128.5, 125.0, 123.6, 113.3, 106.7, 101.6, 56.1.[6] |

Table 2: Mass Spectrometry (ESI-MS) Data for this compound Derivatives.

Compound Molecular Formula Molecular Weight ( g/mol ) Observed Ion [M+Na]⁺ (m/z)
This compound C₁₄H₁₀O 194.23 217.6[6]

| 7-Methoxy-2-phenylbenzofuran | C₁₅H₁₂O₂ | 224.26 | 247.5[6] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol

This protocol is designed for acquiring high-quality ¹H and ¹³C NMR spectra.[1]

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the purified this compound derivative into a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1] CDCl₃ is a common choice for these compounds.[1][6]

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.[1]

    • Filter the solution through a pipette with a small glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1]

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, which is indicated by a sharp and symmetrical lock signal.[4]

    • Acquire a standard ¹H NMR spectrum, adjusting the receiver gain to prevent signal clipping.[4]

    • For ¹³C NMR, a significantly larger number of scans is typically required to achieve a good signal-to-noise ratio.[4]

    • If needed, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structural elucidation.[4]

  • Data Processing:

    • The raw Free Induction Decay (FID) data is processed using Fourier transformation to generate the final spectrum.

    • Phase the spectrum correctly and perform a baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR) or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (ESI-MS) Protocol

This protocol outlines the general steps for ESI-MS analysis.[4]

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • Instrument Setup:

    • Infuse the sample solution directly into the mass spectrometer or use an LC-MS system.[4]

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.[4]

  • Data Acquisition:

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion.[4]

    • For fragmentation information, perform MS/MS analysis by selecting the molecular ion as the precursor.[4]

UV-Vis Spectroscopy Protocol

This protocol provides a standard procedure for obtaining a UV-Vis absorption spectrum.[4]

  • Sample Preparation:

    • Prepare a stock solution of the benzofuran derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).[4]

    • Prepare a series of dilutions from the stock solution to find a concentration that yields a maximum absorbance in the optimal range of 0.1 - 1.0 AU.[4]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Select the desired wavelength range for scanning.[4]

  • Data Acquisition:

    • Fill a clean cuvette with the pure solvent to serve as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.[4]

    • Replace the blank with the cuvette containing the sample solution and record the absorption spectrum.[4]

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Thin Film: Dissolve the sample in a volatile solvent like chloroform (CHCl₃). Cast a film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.[8]

  • Data Acquisition:

    • Place the prepared sample (KBr pellet or salt plate) in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Visualization of Workflows and Relationships

Diagrams created using Graphviz illustrate key processes and concepts in the spectroscopic characterization of this compound derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Final Characterization PurifiedCompound Purified this compound Derivative Dissolution Dissolution in Appropriate Solvent PurifiedCompound->Dissolution NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS UVVis UV-Vis Spectrophotometer Dissolution->UVVis IR IR Spectrometer Dissolution->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum (m/z) MS->MS_Data UVVis_Data UV-Vis Spectrum (λmax) UVVis->UVVis_Data IR_Data IR Spectrum (cm⁻¹) IR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure UVVis_Data->Structure IR_Data->Structure

Caption: General experimental workflow for spectroscopic characterization.

G cluster_techniques Spectroscopic Techniques cluster_info Derived Information Compound This compound Derivative Structure NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spec. Compound->MS UVVis UV-Vis Compound->UVVis IR IR Compound->IR NMR_Info Carbon-Hydrogen Framework Connectivity & Environment NMR->NMR_Info MS_Info Molecular Weight & Formula MS->MS_Info UVVis_Info Electronic Transitions Conjugated System UVVis->UVVis_Info IR_Info Functional Groups IR->IR_Info NMR_Info->Compound Confirms MS_Info->Compound Confirms UVVis_Info->Compound Confirms IR_Info->Compound Confirms

Caption: Relationship between structure and spectroscopic output.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Phenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzofuran is a heterocyclic organic compound featuring a benzofuran core substituted with a phenyl group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science due to its prevalence in natural products and its versatile biological activities.[1] Derivatives of this compound have been investigated for a range of therapeutic applications, including as antioxidant agents, potential treatments for Alzheimer's disease, and as estrogen receptor modulators.[2][3][4] This document provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes.

Physical Properties

The physical characteristics of this compound are summarized below. The compound typically presents as a white solid at room temperature and is sparingly soluble in water but shows good solubility in common organic solvents.[2][5][6]

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀O[7]
Molecular Weight 194.23 g/mol [1][7][8]
Appearance White solid[2]
Melting Point 118-126 °C[9][10]
Boiling Point Not well-documented[11]
Solubility Insoluble in water; Soluble in ethanol, ether, benzene.[6][12]
LogP (Octanol/Water) 4.100 (Calculated)[8]
Storage Store at room temperature.[13]

Chemical Properties and Reactivity

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following tables summarize its characteristic spectral data.

¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource(s)
7.90m-2H, Aromatic (Phenyl)[2][14]
7.61d7.61H, Aromatic (Benzofuran)[2][14]
7.55d8.11H, Aromatic (Benzofuran)[2][14]
7.47t-2H, Aromatic (Phenyl)[2][14]
7.38t-1H, Aromatic (Phenyl)[2][14]
7.31dd-1H, Aromatic (Benzofuran)[2][14]
7.25d7.31H, Aromatic (Benzofuran)[2][14]
7.05s-1H, H-3 (Benzofuran)[2][14]

¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignmentSource(s)
155.9C-7a[14]
154.9C-2[14]
130.5C-Phenyl[14]
129.2C-3a[14]
128.8C-Phenyl[14]
128.6C-Phenyl[14]
125.0C-Phenyl[14]
124.3C-5[14]
122.9C-6[14]
120.9C-4[14]
111.2C-7[14]
101.3C-3[14]

IR and UV-Visible Spectroscopy

TechniqueCharacteristic Peaks / λmaxSource(s)
IR Spectroscopy Key absorptions are expected for C=C aromatic stretching (~1600-1450 cm⁻¹), C-O-C ether stretching (~1250-1050 cm⁻¹), and C-H aromatic bending.[10]
UV-Vis Spectroscopy λmax ≈ 327-335 nm (Calculated)[15]
Reactivity

The reactivity of this compound is characterized by the interplay between the electron-rich benzofuran ring system and the attached phenyl group.

  • Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack. The regioselectivity is influenced by the directing effects of the fused benzene ring and the oxygen heteroatom.

  • Acylation: The C3 position can undergo acylation, such as in the Friedel-Crafts reaction, although this method can suffer from poor regioselectivity with certain substrates.[9]

  • Antioxidant Activity: Derivatives of this compound, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant and radical scavenging properties.[3][16] The mechanism often involves hydrogen atom transfer (HAT) from a phenolic hydroxyl group.[16]

Experimental Protocols

Synthesis via Intramolecular Wittig Reaction

This protocol describes a general method for synthesizing this compound derivatives based on an intramolecular Wittig reaction.[9]

Step 1: Preparation of 2-hydroxybenzyltriphenylphosphonium bromide

  • Combine 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (PPh₃·HBr) (24.6 mmol) in a round-bottom flask.

  • Add acetonitrile (CH₃CN, 50 mL) as the solvent.

  • Stir the mixture under reflux for 2 hours.

  • After cooling, the resulting phosphonium salt is typically used directly in the next step.

Step 2: Cyclization to this compound

  • In a three-necked flask under a nitrogen atmosphere, add the 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) from the previous step.

  • Add a mixed solvent of toluene (30 mL) and triethylamine (Et₃N, 0.6 mL).

  • Add benzoyl chloride (3.33 mmol) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and remove the precipitate (triphenylphosphine oxide) by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate (9:1) mixture to yield pure this compound.[9]

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Intramolecular Wittig Cyclization start1 2-Hydroxybenzyl alcohol + PPh3·HBr in CH3CN reflux1 Reflux for 2h start1->reflux1 product1 2-Hydroxybenzyl- triphenylphosphonium bromide reflux1->product1 start2 Phosphonium Salt + Benzoyl Chloride product1->start2 reagents2 Toluene / Et3N reflux2 Reflux for 2h start2->reflux2 reagents2->reflux2 workup Filter & Concentrate reflux2->workup purify Silica Gel Chromatography (Hexane/EtOAc) workup->purify product2 Pure this compound purify->product2

Workflow for the synthesis of this compound.
Protocol for NMR Spectroscopic Analysis

This protocol provides a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.[17]

1. Sample Preparation

  • Accurately weigh 5-25 mg of purified this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is a good solvent for moderately polar compounds.[17]

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition

  • ¹H NMR Spectroscopy

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Solvent: CDCl₃.

    • Temperature: 298 K (standard room temperature).

    • Spectral Width (SW): ~16 ppm, centered around 5-6 ppm.

    • Acquisition Time (AT): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16, depending on sample concentration.

  • ¹³C NMR Spectroscopy

    • Pulse Program: Proton-decoupled experiment with a 30° pulse (e.g., 'zgpg30').[17]

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Spectral Width (SW): ~220 ppm, to cover the full range of carbon chemical shifts.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds to ensure relaxation of quaternary carbons.

    • Number of Scans (NS): 1024 or more, as required for adequate signal-to-noise due to the low natural abundance of ¹³C.[17]

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg Sample dissolve Dissolve in ~0.6 mL CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Place sample in NMR Spectrometer filter->instrument acquire_h1 Acquire 1H Spectrum (NS=16) instrument->acquire_h1 acquire_c13 Acquire 13C Spectrum (NS=1024+) instrument->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_h1->process acquire_c13->process calibrate Calibrate to Solvent Peak process->calibrate analyze Peak Picking & Integration (1H) calibrate->analyze final Final Characterized Spectra analyze->final G cluster_targets Molecular Targets & Mechanisms cluster_outcomes Potential Therapeutic Outcomes compound This compound Derivatives enzyme Enzymes (e.g., BACE1, Cholinesterase) compound->enzyme Inhibition receptor Receptors (e.g., Estrogen Receptor) compound->receptor Binding/ Modulation ros Reactive Oxygen Species (ROS) compound->ros Scavenging ad Neuroprotection (Anti-Alzheimer's) enzyme->ad hormone Hormone Regulation receptor->hormone antioxidant Reduction of Oxidative Stress ros->antioxidant

References

Unveiling Nature's Arsenal: A Technical Guide to the Sources and Isolation of 2-Phenylbenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to illuminate the natural origins and intricate isolation methodologies of 2-phenylbenzofuran compounds. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a curated repository of information on this significant class of bioactive molecules. 2-Phenylbenzofurans, a group of naturally occurring heterocyclic compounds, have garnered considerable attention for their diverse pharmacological activities.

This compound and its derivatives are secondary metabolites found in a variety of plant species.[1] These compounds have been the subject of research for their potential as antioxidant drugs, in butyrylcholinesterase inhibition, and for the treatment of leishmaniasis.[1] This guide provides a detailed overview of their natural sources, experimental procedures for their extraction and purification, and quantitative data on their yields.

Natural Havens of 2-Phenylbenzofurans

This compound compounds are predominantly found in the plant kingdom, distributed across several families. Notable sources include:

  • Moraceae Family: Species such as Artocarpus pithecogallus and various mulberry species (Morus) are rich sources of these compounds.[1] For instance, the root bark of Morus alba has been a significant source for the isolation of various isoprenylated flavonoids and 2-arylbenzofurans.

  • Leguminosae Family: Various legumes have been identified as natural sources of 2-phenylbenzofurans.[1]

  • Eupomatiaceae Family: The eupomatenoids, a class of neolignans with a this compound core, were first isolated from Eupomatia laurina and Eupomatia bennettii.[2]

A Blueprint for Isolation: Experimental Protocols

The isolation of this compound compounds from their natural sources is a meticulous process involving extraction and chromatographic separation. The following sections detail the key experimental protocols.

General Extraction and Fractionation Workflow

The initial step in isolating 2-phenylbenzofurans involves the extraction from dried and powdered plant material. A general workflow is as follows:

G plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., EtOAc, MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract vlc Vacuum-Liquid Chromatography (Silica Gel, Gradient Elution) crude_extract->vlc fractions Fractions vlc->fractions cc Column Chromatography (Silica Gel) fractions->cc hplc Preparative HPLC cc->hplc pure_compounds Pure this compound Compounds hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compounds->structure_elucidation

Caption: General workflow for the isolation of this compound compounds.
Detailed Experimental Protocols

Extraction of 2-Arylbenzofurans from Artocarpus lakoocha Root Bark:

A detailed study on the root bark of Artocarpus lakoocha led to the isolation of three new prenylated 2-arylbenzofurans: artolakoochol, 4-hydroxyartolakoochol, and cycloartolakoochol.[3][4]

  • Extraction: 2.4 kg of air-dried and powdered root bark was successively extracted with ethyl acetate (EtOAc) and methanol (MeOH) (2 x 15 L, 2 days each) at room temperature. This yielded 111 g of EtOAc extract and 369 g of MeOH extract.[3]

  • Chromatography: The EtOAc extract was first subjected to vacuum-liquid chromatography on silica gel using an EtOAc-hexane gradient to yield several fractions.[3] Further separation of these fractions was performed using column chromatography over silica gel.

Isolation of Moracins from Elicited Hairy Root Cultures of Morus alba:

Elicitation of hairy root cultures of white mulberry (Morus alba) has been shown to enhance the production of 2-arylbenzofurans like moracin M and moracin C.[5]

  • Elicitation: Hairy root cultures were treated with a combination of cyclodextrin (CD), magnesium chloride (MgCl₂), and hydrogen peroxide (H₂O₂).[5]

  • Quantification: The accumulation of moracin M reached 7.82 ± 1.26 mg/g dry weight (DW) after 192 hours of elicitation. The yield of moracin C peaked at 1.82 ± 0.65 mg/g DW at 48 hours.[5]

Quantitative Data Summary

The following table summarizes the quantitative data on the yield of isolated this compound compounds from their natural sources.

CompoundNatural SourcePlant PartYieldReference
Moracin MMorus alba (hairy root cultures)Hairy Roots7.82 ± 1.26 mg/g DW[5]
Moracin CMorus alba (hairy root cultures)Hairy Roots1.82 ± 0.65 mg/g DW[5]
ArtolakoocholArtocarpus lakoochaRoot BarkNot specified in abstract[3][4]
4-HydroxyartolakoocholArtocarpus lakoochaRoot BarkNot specified in abstract[3][4]
CycloartolakoocholArtocarpus lakoochaRoot BarkNot specified in abstract[3][4]

Biosynthetic Pathway of Benzofuran Derivatives

The biosynthesis of the benzofuran skeleton in plants has been investigated, revealing a pathway that involves precursors from both the shikimate and the methylerythritol phosphate (MEP) or deoxyxylulose phosphate (DXP) pathways.

G phenylalanine Phenylalanine (from Shikimate Pathway) hydroxyacetophenone 4-Hydroxyacetophenone phenylalanine->hydroxyacetophenone prenyl_intermediate Prenyl-substituted 4-Hydroxyacetophenone hydroxyacetophenone->prenyl_intermediate dxdp Dimethylallyl Diphosphate (from DXP Pathway) dxdp->prenyl_intermediate dihydrobenzofuran Dihydrobenzofuran Intermediate prenyl_intermediate->dihydrobenzofuran benzofuran Benzofuran Derivative (e.g., Isoeuparin) dihydrobenzofuran->benzofuran

Caption: Simplified biosynthetic pathway of benzofuran derivatives.

Studies on Tagetes patula have shown that the benzenoid ring and the acetoxy group of benzofuran derivatives are derived from phenylalanine.[6] The isopropylidene side chain and two carbon atoms of the furan ring originate from an isoprenoid building block, which is formed through the deoxyxylulose phosphate pathway.[6] The proposed biosynthesis proceeds via the prenylation of 4-hydroxyacetophenone with dimethylallyl diphosphate to form a prenyl-substituted intermediate, which then cyclizes to a dihydrobenzofuran and is further converted to the final benzofuran derivative.[6]

This technical guide provides a foundational understanding of the natural sources and isolation of this compound compounds, offering valuable insights for the scientific community to explore the full therapeutic potential of these remarkable natural products.

References

Unlocking the Therapeutic Potential of 2-Phenylbenzofurans: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity screening of novel 2-phenylbenzofuran analogues, a class of heterocyclic compounds demonstrating significant promise in drug discovery. The benzofuran scaffold is a privileged structure in medicinal chemistry, and its 2-phenyl substituted derivatives have garnered considerable attention for their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of these compounds, complete with experimental protocols and mechanistic insights.

Introduction to 2-Phenylbenzofurans

Benzofurans are heterocyclic compounds composed of a fused benzene and furan ring. The this compound core, in particular, is a key structural motif found in numerous natural products and synthetic molecules exhibiting a wide range of biological effects.[1][2] The versatility of this scaffold allows for a high degree of chemical modification, enabling the fine-tuning of its pharmacological properties and the development of analogues with enhanced potency and selectivity.

Anticancer Activity

Derivatives of this compound have demonstrated notable anticancer properties, acting through various mechanisms, including the inhibition of key kinases involved in tumor progression and the induction of apoptosis.[2] In vitro cytotoxic activity has been evaluated against a panel of human cancer cell lines, with several analogues exhibiting potent inhibitory effects.

Data Presentation: In Vitro Cytotoxicity of this compound Analogues
Compound/AnalogueCancer Cell LineIC50 (µM)Reference
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 (Hepatocellular Carcinoma related)0.874[1]
3-methylbenzofuran derivative (with p-methoxy group)A549 (Lung Cancer)1.48[1]
Bromo derivative on the methyl at C3K562 (Leukemia)5[2]
Bromo derivative on the methyl at C3HL60 (Leukemia)0.1[2]
N-phenethyl carboxamide derivative-Similar to Doxorubicin (1.136 µM)[2]
Benzofuran-2-carboxamide derivative 50gHCT-116 (Colon)0.87[3]
Benzofuran-2-carboxamide derivative 50gHeLa (Cervical)0.73[3]
Benzofuran-2-carboxamide derivative 50gHepG2 (Liver)5.74[3]
Benzofuran-2-carboxamide derivative 50gA549 (Lung)0.57[3]
2-acetylbenzofuran hybrid 26EGFR kinase0.93[3]
Fluorinated benzofuran derivative 5Not Specified0.43[4]
Signaling Pathways in Anticancer Activity

The anticancer effects of certain this compound analogues are attributed to their ability to inhibit key signaling pathways crucial for cancer cell proliferation and survival. Two such pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the RAS/RAF/MEK/ERK pathways.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Phenylbenzofuran This compound Analogue Phenylbenzofuran->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Phenylbenzofuran This compound Analogue Phenylbenzofuran->RAF Inhibits

RAS/RAF/MEK/ERK Signaling Pathway Inhibition

Antimicrobial Activity

Several this compound derivatives have exhibited promising activity against a range of bacterial and fungal strains.[5][6] The antimicrobial potential of these compounds is an area of active research, with studies ongoing to elucidate their mechanisms of action and expand their spectrum of activity.

Data Presentation: Antimicrobial Activity of this compound Analogues
Compound/AnalogueMicrobial StrainMIC (µg/mL)Reference
Aza-benzofuran 1Salmonella typhimurium12.5[7]
Aza-benzofuran 1Staphylococcus aureus12.5[7]
Aza-benzofuran 1Escherichia coli25[7]
Oxa-benzofuran 6Penicillium italicum12.5[7]
Oxa-benzofuran 6Colletotrichum musae12.5-25[7]
Pyridyl-benzofuran 28AntifungalIC50 = 0.03 µM[5]
Pyridyl-benzofuran 29AntifungalIC50 = 0.035 µM[5]

Anti-inflammatory Activity

Certain this compound analogues have demonstrated significant anti-inflammatory effects.[1] These compounds can modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO).[7]

Data Presentation: Anti-inflammatory Activity of this compound Analogues
Compound/AnalogueAssayIC50 (µM)Reference
Aza-benzofuran 1NO Inhibition (LPS-stimulated RAW 264.7 cells)17.3[7]
Aza-benzofuran 3NO Inhibition (LPS-stimulated RAW 264.7 cells)16.5[7]
Piperazine/benzofuran hybrid 5dNO Inhibition (LPS-stimulated RAW 264.7 cells)52.23[8]
Fluorinated Benzofuran 2Interleukin-61.2[9]
Fluorinated Benzofuran 2Prostaglandin E21.1[9]

Antioxidant Activity

The antioxidant potential of this compound derivatives has been investigated, with some analogues showing notable radical scavenging activity.[10] The presence of hydroxyl groups on the phenyl ring is believed to contribute significantly to their antioxidant capacity.

Data Presentation: Antioxidant Activity of this compound Analogues
Compound/AnalogueAssayIC50 / rIC50Reference
Regiafuran ADPPH1.9 µg/mL[10]
Regiafuran BDPPH2.4 µg/mL[10]
3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH (Methanol)rIC50: 0.18[11][12]
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH (Methanol)rIC50: 0.28[11][12]
3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH (Methanol)rIC50: 0.29[11][12]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

General Experimental Workflow

Experimental_Workflow Synthesis Synthesis of This compound Analogues Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification PrimaryScreening Primary Biological Screening Purification->PrimaryScreening Anticancer Anticancer Assays (e.g., MTT) PrimaryScreening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) PrimaryScreening->Antimicrobial Antiinflammatory Anti-inflammatory Assays (e.g., NO Inhibition) PrimaryScreening->Antiinflammatory Antioxidant Antioxidant Assays (e.g., DPPH) PrimaryScreening->Antioxidant SecondaryScreening Secondary Screening & Mechanism of Action Studies Anticancer->SecondaryScreening Antimicrobial->SecondaryScreening Antiinflammatory->SecondaryScreening Antioxidant->SecondaryScreening LeadOptimization Lead Optimization SecondaryScreening->LeadOptimization

General Workflow for Biological Screening
MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the this compound analogues for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Dilutions: A serial dilution of the this compound analogues is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reaction Mixture: A solution of the this compound analogue is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark for a specified period.

  • Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.[11]

Conclusion

Novel this compound analogues represent a promising and versatile class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of new therapeutic agents in the fields of oncology, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully unlock their therapeutic potential.

References

2-Phenylbenzofuran: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its widespread occurrence in natural products and its diverse range of biological activities.[1][2] This structural motif serves as a versatile building block for the synthesis of complex molecules with therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1][3] This technical guide provides a comprehensive overview of the this compound core, its synthesis, key biological activities, and the experimental protocols utilized in its evaluation, offering a valuable resource for professionals in drug discovery and development.

Synthesis of the this compound Core

The synthesis of this compound derivatives can be achieved through several methodologies. A common approach involves the intramolecular Wittig reaction, which offers a straightforward and efficient route to the core structure.[4] Another prevalent method is the nickel-catalyzed intramolecular nucleophilic addition of an aryl halide to an aryl ketone.[3]

A general synthetic workflow for producing this compound derivatives often starts with substituted 2-hydroxybenzaldehydes, which undergo a multi-step reaction sequence to yield the final 2-arylbenzofuran compounds.[5] For instance, the synthesis of this compound-7-ol involves refluxing a mixture of iodine and aluminum powder in acetonitrile, followed by the addition of the appropriate starting material and subsequent reaction monitoring by thin-layer chromatography (TLC).[5] The reaction mixture is then concentrated and washed with sodium bisulfite to remove excess iodine.[5]

Therapeutic Applications and Biological Activities

Derivatives of the this compound scaffold have demonstrated significant potential in a multitude of therapeutic areas, owing to their ability to interact with various biological targets.

Anticancer Activity

The this compound core is a key feature in a number of compounds with potent anticancer properties.[6] These derivatives have been shown to target critical signaling pathways involved in tumor progression and proliferation.[3] Notably, they have been identified as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Pin1 is an enzyme that is overexpressed in many cancers and plays a crucial role in regulating oncogenic pathways.[3]

Table 1: Anticancer Activity of this compound Derivatives

CompoundTargetIC50 (µM)Cancer Cell LineReference
4,6-di(benzyloxy)-3-phenylbenzofuranPin10.874-[3]
Anti-Alzheimer's Disease Activity

Several 2-arylbenzofuran derivatives have been synthesized and evaluated as potential agents for the treatment of Alzheimer's disease.[5] These compounds have shown promising dual inhibitory activity against both cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and β-secretase (BACE1), key enzymes implicated in the pathology of Alzheimer's.[5][7] The inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, while BACE1 inhibition reduces the production of amyloid-β peptides, which form plaques in the brain.[5]

Table 2: Anti-Alzheimer's Disease Activity of 2-Arylbenzofuran Derivatives

CompoundTargetIC50 (µmol·L⁻¹)Reference
Compound 20Acetylcholinesterase (AChE)0.086 ± 0.01[5]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)0.085 ± 0.01[5]
Baicalein (Reference)Acetylcholinesterase (AChE)0.404 ± 0.04[5]
Compound 20Butyrylcholinesterase (BuChE)16.450 ± 2.12[7]
Donepezil (Reference Drug)Butyrylcholinesterase (BuChE)7.100 ± 0.23[7]
Baicalein (Reference)Butyrylcholinesterase (BuChE)31.624 ± 0.01[7]
Compound 8β-secretase (BACE1)Better than Baicalein[5]
Compound 19β-secretase (BACE1)Better than Baicalein[5]
Compound 20β-secretase (BACE1)0.043 ± 0.01[5]
Baicalein (Reference)β-secretase (BACE1)0.087 ± 0.03[5]
Antimicrobial and Other Activities

The this compound scaffold is also a constituent of molecules with significant antimicrobial properties, exhibiting activity against a range of bacterial and fungal strains.[3] Furthermore, these derivatives have been investigated for their antioxidant and neuroprotective effects.[2][8] The broad spectrum of biological activities highlights the versatility of this core structure in medicinal chemistry.[2][9][10]

Key Signaling Pathways and Experimental Workflows

To better understand the biological mechanisms and the experimental processes involved in the evaluation of this compound derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

Pin1_Signaling_Pathway cluster_upstream Upstream Kinases cluster_pin1 Pin1 Regulation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes CDKs CDKs Pin1 Pin1 CDKs->Pin1 phosphorylates MAPKs MAPKs MAPKs->Pin1 phosphorylates PLK1 PLK1 PLK1->Pin1 phosphorylates CyclinD1 Cyclin D1 (isomerizes & activates) Pin1->CyclinD1 cMyc c-Myc (isomerizes & stabilizes) Pin1->cMyc p53 p53 (inactivated) Pin1->p53 NFkB NF-κB (isomerizes & activates) Pin1->NFkB AP1 AP-1 (isomerizes & activates) Pin1->AP1 Proliferation Cell Proliferation CyclinD1->Proliferation ApoptosisInhibition Apoptosis Inhibition CyclinD1->ApoptosisInhibition Metastasis Metastasis CyclinD1->Metastasis cMyc->Proliferation cMyc->ApoptosisInhibition cMyc->Metastasis p53->Proliferation p53->ApoptosisInhibition p53->Metastasis NFkB->Proliferation NFkB->ApoptosisInhibition NFkB->Metastasis AP1->Proliferation AP1->ApoptosisInhibition AP1->Metastasis

Caption: Pin1 Regulation of Oncogenic Pathways.

Drug_Discovery_Workflow cluster_design Molecular Design cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis LibGen Small Molecule Library Generation (e.g., 1120 2-arylbenzofurans) DrugLike Drug-like Property Analysis (Lipinski's & Veber's rules) LibGen->DrugLike Docking Molecular Docking (AChE, BuChE, BACE1) DrugLike->Docking Synthesis Synthesis of Target Compounds Docking->Synthesis ChE_Assay Cholinesterase Inhibition Assay Synthesis->ChE_Assay BACE1_Assay BACE1 Inhibition Assay Synthesis->BACE1_Assay Cytotoxicity Cytotoxicity Assay Synthesis->Cytotoxicity SAR Structure-Activity Relationship (SAR) ChE_Assay->SAR BACE1_Assay->SAR Cytotoxicity->SAR

Caption: Workflow for Anti-Alzheimer's Drug Discovery.

Experimental Protocols

General Method for Synthesis of 2-Arylbenzofuran Derivatives

This protocol is exemplified by the synthesis of this compound-7-ol.[5]

  • Reaction Setup: To a three-necked reaction flask, add 150 ml of acetonitrile, iodine (1.27 g, 5 mmol), and aluminum powder (0.50 g, 18.5 mmol).

  • Initial Reflux: Reflux the mixture for 3 hours.

  • Addition of Starting Material: Cool the reaction to room temperature and add 0.56 g (2.5 mmol) of the starting compound (e.g., a substituted 2-hydroxybenzaldehyde derivative).

  • Second Reflux and Monitoring: Heat the mixture to reflux. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete after 24 hours.

  • Work-up: Concentrate the reaction solution. Wash the concentrated solution with 5% sodium bisulfite to remove any excess iodine.

In Vitro BACE1 Inhibitory Activity Assay

This protocol outlines the general procedure for evaluating the BACE1 inhibitory activity of synthesized compounds.[5]

  • Assay Kit: Utilize a commercially available BACE1 activity assay kit.

  • Compound Preparation: Prepare stock solutions of the test compounds, a positive control (e.g., baicalein), and a negative control.

  • Assay Procedure: Follow the manufacturer's instructions for the assay kit. This typically involves incubating the enzyme (BACE1) with the test compounds followed by the addition of a fluorogenic substrate.

  • Data Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

In Vitro Cholinesterase Inhibition Assay

This protocol describes the method for assessing the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7]

  • Reagents and Buffers: Prepare phosphate buffer, solutions of AChE and BuChE, the substrates acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), and Ellman's reagent (DTNB).

  • Assay Procedure: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and DTNB. Incubate the mixture.

  • Initiation of Reaction: Add the respective substrate (ATCI for AChE, BTCI for BuChE) to start the reaction.

  • Data Measurement: Measure the absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

Conclusion

The this compound core represents a highly valuable and privileged scaffold in the field of drug discovery. Its synthetic accessibility and the diverse array of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide underscore the significant potential of this compound-based compounds in addressing unmet medical needs in oncology, neurodegenerative diseases, and beyond. Further exploration of the chemical space around this core structure is warranted to unlock its full therapeutic potential.

References

A Technical Guide to the Anticancer Properties of 2-Phenylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] Among these, 2-phenylbenzofuran derivatives have garnered significant attention as a promising class of compounds with potent anticancer activity.[3][4] These synthetic and naturally occurring molecules have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action.[3][5] This technical guide provides a comprehensive overview of the current research on the anticancer properties of this compound derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Mechanisms of Anticancer Activity

This compound derivatives exert their anticancer effects by modulating various cellular processes and signaling pathways critical for cancer cell proliferation, survival, and metastasis.

  • Inhibition of Tubulin Polymerization: Certain this compound derivatives have been shown to inhibit tubulin polymerization.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, disruption of the mitotic spindle, and subsequent induction of apoptosis.[3]

  • Kinase Inhibition: A primary mechanism of action for many of these derivatives is the inhibition of protein kinases that are often dysregulated in cancer.[1]

    • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[6] Several benzofuran derivatives have been identified as potent inhibitors of VEGFR-2.[6]

    • Pin1 Inhibition: Some this compound scaffolds are effective inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme that plays an oncogenic role in several human cancers, including hepatocellular carcinoma (HCC).[3][7] For instance, 4,6-di(benzyloxy)-3-phenylbenzofuran demonstrated excellent selectivity and inhibitory activity against Pin1.[3][7]

    • EGFR Inhibition: One derivative, a 2-acetylbenzofuran hybrid, exhibited remarkable inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[3]

    • Aurora B Kinase Inhibition: A specific small-molecule benzofuran derivative was identified as a selective inhibitor of Aurora B kinase, a key regulator of mitosis that is often overexpressed in cancer cells.[8]

  • Induction of Apoptosis and Cell Cycle Arrest: Mechanistic studies have revealed that various benzofuran derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, commonly at the G2/M phase.[3][8]

  • Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway: A benzene-sulfonamide-based benzofuran derivative was designed to inhibit the HIF-1 pathway, which is involved in the carcinogenesis of tumors, including those with mutated or null p53.[9]

Structure-Activity Relationship (SAR)

The anticancer potency and selectivity of this compound derivatives are significantly influenced by the nature and position of substituents on the benzofuran core and the phenyl ring.[6][7]

  • Substitutions at the C-2 Position: SAR studies have indicated that substitutions at the C-2 position, such as with ester or other heterocyclic rings, are often crucial for the cytotoxic activity of the compounds.[9][10]

  • Influence of Halogenation: The position of halogen atoms on the benzofuran ring is a critical determinant of biological activity.[9] The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity.[11]

  • Role of Specific Moieties: The addition of certain functional groups can significantly enhance antiproliferative activity. For example, the presence of an N-phenethyl carboxamide group was found to substantially boost anticancer effects.[9][10] Similarly, hybrid molecules, such as those combining the 2-benzoyl benzofuran scaffold with an N-aryl piperazine linker, are considered to be highly active.[9]

Below is a diagram illustrating the key structural-activity relationships for the this compound scaffold.

Caption: Key modification sites on the this compound scaffold and their general impact on anticancer activity.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for various this compound derivatives against different cancer cell lines and protein targets, providing a comparative view of their potency.

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
7-Methyl-2-phenylbenzofuranK562 (Leukemia)5[4]
7-Methyl-2-phenylbenzofuranHL60 (Leukemia)0.1[4]
3-Methylbenzofuran derivative (p-methoxy)A549 (Lung Cancer)1.48[3][4]
Benzofuran derivative 12 SiHa (Cervical Cancer)1.10[12]
Benzofuran derivative 12 HeLa (Cervical Cancer)1.06[12]
Bromo derivative 14c HCT-116 (Colon Cancer)3.27[12][4]
Benzofuran-2-carboxamide 50g HCT-116 (Colon Cancer)0.87[3]
Benzofuran-2-carboxamide 50g HeLa (Cervical Cancer)0.73[3]
Benzofuran-2-carboxamide 50g A549 (Lung Cancer)0.57[3]

Table 2: Inhibitory Activity of this compound Derivatives against Protein Targets

Compound/DerivativeProtein TargetIC₅₀ (µM)Reference(s)
4,6-di(benzyloxy)-3-phenylbenzofuran 5a Pin10.874[3][4][7]
2-Acetylbenzofuran hybrid 26 EGFR Kinase0.93[3]
Amiloride-benzofuran derivative 5 uPA0.43[9][10]

Experimental Protocols

To ensure the reproducibility and validation of the reported data, detailed methodologies for key experiments are provided below.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and metabolic activity.[4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 564 nm).[4] The IC₅₀ value is then calculated from the dose-response curve.

The general workflow for this assay is visualized below.

start Start: Cell Seeding in 96-well plates incubate1 Overnight Incubation (37°C, 5% CO₂) start->incubate1 treat Treatment with This compound Derivatives incubate1->treat incubate2 Incubation for 48-72 hours treat->incubate2 add_mtt Addition of MTT Reagent incubate2->add_mtt incubate3 Incubation for 2-4 hours add_mtt->incubate3 solubilize Solubilization with DMSO incubate3->solubilize measure Absorbance Measurement (e.g., 564 nm) solubilize->measure calculate IC₅₀ Calculation measure->calculate end End: Cytotoxicity Determined calculate->end

Caption: A standard experimental workflow for the MTT cytotoxicity assay.

VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[6]

  • Reaction Setup: The assay is performed in a 96-well plate.[6] The reaction mixture contains recombinant human VEGFR-2 enzyme, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.[6]

  • Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 60 minutes).[6]

  • Detection: The amount of phosphorylated substrate is quantified.[6] This can be achieved through various methods, such as an ELISA using an anti-phosphotyrosine antibody or by measuring ATP depletion with a luminescent assay.[6] The inhibitory activity is determined by comparing the signal from wells with the test compound to control wells.

The VEGFR-2 signaling pathway, a target for some of these derivatives, is illustrated below.

VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Activates Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Simplified diagram of VEGFR-2 signaling and the point of inhibition by this compound derivatives.

General Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile building block for creating a library of derivatives.[1] Key reactive sites for functionalization include the 2-methyl group (if present), the electron-rich benzofuran ring, and the C3-phenyl group.[1]

  • Starting Material: A common starting point is a substituted phenol and a phenyl-substituted α-haloketone.

  • Cyclization: The synthesis often involves an O-alkylation of the phenol with the α-haloketone, followed by an acid-catalyzed intramolecular cyclization (e.g., Perkin or related reactions) to form the benzofuran ring.

  • Functionalization:

    • Oxidation: A methyl group at the C-2 position can be oxidized to an aldehyde or a carboxylic acid, which are versatile handles for creating amides and esters.[1]

    • Halogenation: Radical halogenation (e.g., bromination) of a C-2 methyl group yields a reactive intermediate that allows for the introduction of various nucleophiles.[1]

    • Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various aryl or heteroaryl groups onto the benzofuran core, creating hybrid molecules.[9][10]

This compound derivatives represent a highly promising class of compounds in the development of novel anticancer agents.[3][4] Their ability to target multiple key oncogenic pathways, including tubulin polymerization, protein kinases like VEGFR-2 and Pin1, and cell cycle machinery, underscores their therapeutic potential.[3][6] The extensive structure-activity relationship studies have provided a roadmap for medicinal chemists to design and synthesize new derivatives with enhanced potency and selectivity.[2][13] Future research should continue to explore the synthesis of novel hybrids, investigate their in vivo efficacy in relevant animal models, and further elucidate their detailed molecular mechanisms to advance these promising scaffolds toward clinical application.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The Sonogashira coupling reaction, a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, has emerged as a highly effective strategy for the synthesis of substituted benzofurans. This application note provides a detailed protocol for the synthesis of 2-phenylbenzofuran utilizing a palladium and copper co-catalyzed Sonogashira coupling reaction followed by an intramolecular cyclization.

The described methodology offers a versatile and efficient route to 2-arylbenzofurans, tolerating a range of functional groups.[1] This one-pot procedure minimizes intermediate isolation steps, thereby improving overall efficiency and yield.[2][3]

Reaction Principle

The synthesis of this compound via this protocol involves a tandem Sonogashira coupling and cyclization reaction. The process begins with the palladium-catalyzed coupling of a 2-halophenol (typically 2-iodophenol) with phenylacetylene. The resulting 2-(phenylethynyl)phenol intermediate then undergoes an intramolecular 5-exo-dig cyclization to afford the desired this compound product. The reaction is co-catalyzed by a copper(I) salt, which facilitates the formation of a copper(I) acetylide intermediate, enhancing the reaction rate.[4][5]

Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of 2-substituted benzofurans.[2][6] Researchers should note that optimization of reaction conditions may be necessary for specific substrates or scales.

Materials:

  • 2-Iodophenol

  • Phenylacetylene

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%) and CuI (0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add 2-iodophenol (1.0 mmol, 1.0 eq) and anhydrous solvent (5 mL).

  • To the stirred solution, add triethylamine (3.0 mmol, 3.0 eq) followed by phenylacetylene (1.2 mmol, 1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir for the required time (typically 2-12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure this compound.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the Sonogashira coupling-cyclization synthesis of 2-arylbenzofurans, providing a basis for comparison and optimization.

Starting Material (Aryl Halide)AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-IodophenolPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60485Adapted from[2]
2-Iodophenol1-HexynePd(PPh₃)₄ / CuIDIPADMF80678Adapted from[6]
2-BromophenolPhenylacetylenePd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF1001272General Conditions
2-IodophenolEthyl PropiolatePdCl₂(dppf) / CuIEt₃NToluene70588General Conditions

Visualizing the Workflow

The following diagrams illustrate the key aspects of the Sonogashira coupling protocol for this compound synthesis.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex Ar-Pd(II)L₂-X pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne Ar-Pd(II)L₂-C≡CR' transmetal->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 Ar-C≡CR' cu_x CuX cu_alkyne Cu-C≡CR' cu_x->cu_alkyne cu_alkyne->transmetal Enters Pd Cycle base Base alkyne R'-C≡C-H base->alkyne alkyne->cu_x Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start: Assemble Reactants inert Establish Inert Atmosphere (Ar or N₂) start->inert reagents Add 2-Iodophenol, Solvent, and Base inert->reagents coupling Add Phenylacetylene reagents->coupling heat Heat and Stir (60-80 °C, 2-12 h) coupling->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor quench Quench with aq. NH₄Cl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Final Product: This compound purify->product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for MTT Assay with 2-Phenylbenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxicity of 2-phenylbenzofuran compounds using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a widely used method for quantifying viable cells by measuring the metabolic activity of mitochondrial dehydrogenases.

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of living cells. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Special Considerations for this compound Compounds

It is crucial to recognize that compounds with phenolic structures, such as this compound and its derivatives, may interfere with the MTT assay. These compounds can potentially reduce MTT directly to formazan in a cell-free environment, leading to a false-positive signal and an overestimation of cell viability. Therefore, a critical control experiment must be included to assess the direct reductive potential of the test compounds.

Experimental Protocol

This protocol is designed for assessing the cytotoxicity of this compound compounds in a 96-well plate format.

Materials:

  • This compound compounds of interest

  • Cell line of interest (e.g., A549, MCF-7, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that is toxic to the cells (typically <0.5%).

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

      • Compound Control (Cell-Free): Culture medium with the highest concentration of each this compound compound (no cells). This is to check for direct MTT reduction by the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • **MTT Addition

Application Notes and Protocols: In Vitro VEGFR-2 Kinase Assay for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] As a receptor tyrosine kinase, VEGFR-2's activity is central to endothelial cell proliferation, migration, and survival.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous cancers, which rely on sustained angiogenesis for tumor growth and metastasis.[2][3] Consequently, inhibiting VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[3] Benzofuran derivatives have emerged as a promising class of small molecule inhibitors targeting VEGFR-2.[4][5][6]

This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of benzofuran derivatives on recombinant human VEGFR-2. The protocol is based on a luminescence-based kinase assay, which measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme.

Principle of the Assay

The in vitro kinase assay quantifies the transfer of a phosphate group from ATP to a suitable substrate by the VEGFR-2 enzyme.[2] The inhibitory effect of a test compound, such as a benzofuran derivative, is determined by measuring the reduction in substrate phosphorylation in its presence.[2] In this luminescence-based protocol, the amount of ATP remaining after the kinase reaction is measured. A lower luminescence signal indicates higher kinase activity (more ATP consumed), and conversely, a higher luminescence signal indicates lower kinase activity (less ATP consumed) due to inhibition.[1][3]

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers a complex signaling network essential for angiogenesis. The diagram below illustrates the key downstream pathways activated upon receptor phosphorylation, which are the ultimate targets of inhibitory compounds like benzofuran derivatives.[1]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Src Src P_VEGFR2->Src PKC PKC PLCg->PKC AKT AKT PI3K->AKT FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR AKT->mTOR Permeability Vascular Permeability AKT->Permeability Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation

Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.

Experimental Workflow

The following diagram outlines the key steps of the in vitro kinase assay for determining the inhibitory potency of benzofuran derivatives against VEGFR-2.

Kinase_Assay_Workflow Start Start ReagentPrep Prepare Reagents: 1x Kinase Buffer, ATP, Substrate, Benzofuran Derivatives, VEGFR-2 Enzyme Start->ReagentPrep PlateSetup Plate Setup: Add Master Mix (Buffer, ATP, Substrate) to 96-well plate ReagentPrep->PlateSetup CompoundAdd Add Benzofuran Derivatives (Test Wells) and DMSO Control (Positive Control) PlateSetup->CompoundAdd EnzymeAdd Initiate Reaction: Add VEGFR-2 Enzyme to Test and Positive Control Wells Add Buffer to Blank Wells CompoundAdd->EnzymeAdd Incubate Incubate at 30°C for 45 minutes EnzymeAdd->Incubate Detection Add Kinase-Glo® Reagent to all wells Incubate->Detection Incubate2 Incubate at Room Temperature for 15 minutes Detection->Incubate2 Read Measure Luminescence Incubate2->Read Analysis Data Analysis: Calculate % Inhibition and IC50 Values Read->Analysis End End Analysis->End

Caption: Workflow for the VEGFR-2 in vitro kinase inhibition assay.

Experimental Protocols

This protocol is adapted from commercially available luminescent kinase assay kits.[7][8][9]

Materials and Reagents
ReagentRecommended SupplierCatalog NumberStorage
Recombinant Human VEGFR-2 (GST-tagged)BPS Bioscience40301-80°C
5x Kinase Buffer 1BPS Bioscience79334-20°C
ATP (500 µM)BPS Bioscience79686-20°C
PTK Substrate (Poly(Glu:Tyr, 4:1))BPS Bioscience40217-20°C
Kinase-Glo® MAX ReagentPromegaV6071-20°C
Benzofuran DerivativesN/AN/A-20°C
DMSOSigma-AldrichD2650Room Temp.
White 96-well PlateCorning3917Room Temp.
Nuclease-free WaterN/AN/ARoom Temp.
Reagent Preparation
  • 1x Kinase Buffer : Prepare 1x Kinase Buffer by diluting the 5x Kinase Buffer 1 stock with nuclease-free water.[1] For example, to prepare 3 ml of 1x Kinase Buffer, mix 600 µl of 5x Kinase Buffer 1 with 2400 µl of nuclease-free water.[7] If desired, DTT can be added to a final concentration of 1 mM.[1]

  • Benzofuran Derivative Stock and Dilutions : Prepare a 10 mM stock solution of each benzofuran derivative in DMSO. From the stock solution, prepare serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.[7][8]

  • VEGFR-2 Enzyme Dilution : Thaw the VEGFR-2 enzyme on ice. Briefly spin the tube to collect the contents. Dilute the enzyme to a working concentration of 1 ng/µl in 1x Kinase Buffer.[7] Note: The enzyme is sensitive to freeze-thaw cycles.[9]

Assay Procedure

All samples and controls should be tested in duplicate.[8]

  • Master Mixture Preparation : Prepare a master mixture for the kinase reaction. For each 25 µl reaction, mix the following components:[2]

    • 6 µl of 5x Kinase Buffer 1

    • 1 µl of 500 µM ATP

    • 1 µl of 50x PTK substrate

    • 17 µl of sterile deionized water[2]

  • Plate Setup :

    • Add 25 µl of the master mixture to each well of a white 96-well plate.[2]

    • Test Wells : Add 5 µl of the diluted benzofuran derivative solutions to the respective wells.

    • Positive Control (No Inhibitor) : Add 5 µl of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.

    • Blank (No Enzyme) : Add 5 µl of 1x Kinase Buffer.

  • Enzyme Addition :

    • To the "Test Wells" and "Positive Control" wells, add 20 µl of the diluted VEGFR-2 enzyme (1 ng/µl).[2]

    • To the "Blank" wells, add 20 µl of 1x Kinase Buffer.[2]

  • Incubation : Gently mix the plate and incubate at 30°C for 45 minutes.[2][7]

  • Luminescence Detection :

    • After the incubation period, add 50 µl of Kinase-Glo® MAX reagent to each well.[2]

    • Incubate the plate at room temperature for 15 minutes to stabilize the luminescent signal.[9]

    • Read the luminescence using a microplate reader.

Data Analysis
  • Subtract the average "Blank" reading from all other readings.

  • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control using the following formula: % Activity = (Luminescence_Inhibitor / Luminescence_PositiveControl) x 100

  • Plot the % Activity against the logarithm of the benzofuran derivative concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Data Presentation

The following table summarizes the in vitro VEGFR-2 inhibitory activity of representative benzofuran derivatives from published studies.

Compound IDStructureIC50 (µM)Reference
6d 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one0.001[5]
5c A benzofuran-based chalcone derivative0.00107[4]
4a An enaminone-linked benzofuran derivative0.058[6]

Conclusion

This protocol provides a robust and reproducible method for determining the in vitro inhibitory potency of benzofuran derivatives against VEGFR-2 kinase. The resulting IC50 values are critical for characterizing the activity of these compounds and guiding further drug development efforts. By adhering to this detailed methodology, researchers can generate high-quality, reliable data for the evaluation of novel VEGFR-2 inhibitors.

References

Application Notes and Protocols for 2-Phenylbenzofuran Derivatives as Butyrylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-phenylbenzofuran derivatives as selective inhibitors of butyrylcholinesterase (BChE). This document is intended to guide researchers in the screening, characterization, and further development of this promising class of compounds for potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2] One of the key pathological hallmarks of AD is the deficiency of the neurotransmitter acetylcholine (ACh).[1][2][3] Inhibition of cholinesterase enzymes, which are responsible for the breakdown of ACh, is a clinically validated strategy for the symptomatic treatment of AD.[3] While acetylcholinesterase (AChE) has traditionally been the primary target, butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the later stages of AD, where its expression and activity levels increase.[1][2]

This compound derivatives have been identified as a promising class of compounds exhibiting selective inhibition of BChE over AChE.[1][4] This selectivity is advantageous as it may lead to a better side-effect profile compared to non-selective cholinesterase inhibitors. These notes will detail the structure-activity relationships, inhibitory potency, and experimental procedures for evaluating these compounds.

Data Presentation: Butyrylcholinesterase Inhibitory Activity

The inhibitory potential of various this compound derivatives against BChE is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

Compound IDR1R2R3R4BChE IC50 (µM)Reference
1 HHHH> 100[5]
2 7-ClHHH> 100[5]
3 7-BrHHH> 100[5]
4 H4'-OHHH30.3[4]
5 7-Cl4'-OHHHNot Reported
6 7-Br4'-OHHHNot Reported
7 H3',5'-diOHHHNot Reported
8 7-Cl3',5'-diOHHH6.23[1][2]
9 7-Br3',5'-diOHHH3.57[1][2]
10 H3',4'-diOHHHNot Reported
11 7-Cl3',4'-diOHHHNot Reported
12 7-Br3',4'-diOHHHNot Reported
13 H3'-OHHHNot Reported
14 7-Cl3'-OHHHNot Reported
15 7-Br3'-OHHHNot Reported
16 5-Br4'-OHHH2.93 (as 2-benzylbenzofuran)[6]

Note: The table compiles data from multiple sources. "Not Reported" indicates that the specific IC50 value was not available in the cited literature under the same compound designation. Some compound numbers are used differently across publications; the provided data is matched to the best of our ability based on the described chemical structures.

Structure-Activity Relationship (SAR)

The inhibitory activity of this compound derivatives against BChE is significantly influenced by the substitution pattern on both the benzofuran ring and the 2-phenyl ring.

  • Hydroxyl Groups on the Phenyl Ring: The presence and position of hydroxyl (-OH) groups on the 2-phenyl ring are critical for potent BChE inhibition.[3][5]

    • A single hydroxyl group at the para-position (4') of the phenyl ring confers moderate inhibitory activity.[5]

    • The introduction of two hydroxyl groups, particularly at the 3' and 5' positions, significantly enhances BChE inhibitory potency.[3]

  • Halogen Substitution on the Benzofuran Ring: The addition of a halogen atom (Cl or Br) at the 7-position of the benzofuran scaffold generally improves inhibitory activity.[1]

  • Methylene Spacer: Introducing a methylene spacer between the benzofuran core and the 2-phenyl ring, creating a 2-benzylbenzofuran scaffold, can drastically enhance the inhibitory action against BChE, as seen with the 5-bromo-2-(4-hydroxybenzyl)benzofuran derivative.[6]

SAR_Relationship cluster_scaffold This compound Scaffold cluster_substitutions Substitutions cluster_activity BChE Inhibitory Activity Scaffold Core Structure Phenyl_OH Hydroxyl Groups on Phenyl Ring Scaffold->Phenyl_OH Influences Benzofuran_Halogen Halogen on Benzofuran Ring Scaffold->Benzofuran_Halogen Influences Methylene_Spacer Methylene Spacer Scaffold->Methylene_Spacer Modification Activity Enhanced Potency Phenyl_OH->Activity Key Determinant Benzofuran_Halogen->Activity Enhances Methylene_Spacer->Activity Potentially Enhances

Structure-Activity Relationship for BChE Inhibition.

Experimental Protocols

Protocol 1: In Vitro Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the in vitro inhibitory activity of this compound derivatives against BChE using a modified Ellman's spectrophotometric method.[7][8]

Materials:

  • Butyrylcholinesterase (BChE) from equine serum or recombinant human

  • Butyrylthiocholine iodide (BTCI) - substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Reference inhibitor (e.g., Donepezil, Tacrine)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and reference inhibitor in DMSO (e.g., 10 mM).

    • Prepare a stock solution of BChE in phosphate buffer (e.g., 10 units/mL).

    • Prepare a stock solution of BTCI in deionized water (e.g., 10 mM).

    • Prepare a solution of DTNB in phosphate buffer (e.g., 10 mM).

  • Assay Setup:

    • In a 96-well plate, add 25 µL of varying concentrations of the test compound solution.

    • Add 50 µL of the BChE solution to each well and incubate for 15 minutes at 37°C.[9]

    • Add 125 µL of the DTNB solution to each well.[9]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the BTCI substrate solution to each well.

    • Immediately measure the change in absorbance at 412 nm every 30 seconds for 5-15 minutes using a microplate reader.[8][9] The rate of reaction is proportional to the increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

BChE_Inhibition_Workflow start Start reagent_prep Prepare Reagents (BChE, BTCI, DTNB, Inhibitor) start->reagent_prep plate_setup Add Inhibitor and BChE to 96-well plate reagent_prep->plate_setup incubation Incubate at 37°C plate_setup->incubation add_dtnb Add DTNB Solution incubation->add_dtnb add_btci Add BTCI Substrate (Initiate Reaction) add_dtnb->add_btci measure_abs Measure Absorbance at 412 nm add_btci->measure_abs data_analysis Calculate % Inhibition and IC50 measure_abs->data_analysis end End data_analysis->end

Workflow for BChE Inhibition Assay.
Protocol 2: Enzyme Kinetic Analysis

This protocol is used to determine the mode of BChE inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) by the this compound derivatives.

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform the cholinesterase inhibition assay as described in Protocol 1, but with varying concentrations of both the inhibitor and the substrate (BTCI).

  • Measure the initial reaction velocities (V₀) at each combination of inhibitor and substrate concentration.

  • Analyze the data using Lineweaver-Burk plots (a double reciprocal plot of 1/V₀ versus 1/[Substrate]).[9]

  • The pattern of the lines on the Lineweaver-Burk plot will indicate the type of inhibition. For example, a mixed-type inhibitor will show lines that intersect to the left of the y-axis.[4]

Signaling Pathway and Mechanism of Action

Butyrylcholinesterase contributes to the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of BChE by this compound derivatives leads to an increase in the concentration and duration of action of acetylcholine. This enhanced cholinergic neurotransmission is believed to be beneficial for cognitive function in Alzheimer's disease. Molecular modeling studies have suggested that these inhibitors can bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the BChE enzyme.[4][6]

BChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate BChE->Choline_Acetate Signal Cholinergic Signal (Cognitive Function) ACh_Receptor->Signal Inhibitor This compound Derivative Inhibitor->BChE Inhibition

BChE Inhibition in the Cholinergic Synapse.

Conclusion

This compound derivatives represent a valuable scaffold for the design of selective BChE inhibitors. The provided data and protocols offer a framework for the systematic evaluation and optimization of these compounds. Further investigation into their in vivo efficacy, pharmacokinetic properties, and safety profiles is warranted to fully assess their therapeutic potential in the treatment of Alzheimer's disease and other neurodegenerative conditions.

References

Synthesis and Evaluation of 2-Arylbenzofurans as Multi-Target Agents for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 2-arylbenzofuran derivatives as potential therapeutic agents for Alzheimer's disease (AD). The multi-target nature of these compounds, which can simultaneously modulate key pathological pathways in AD, makes them a promising area of research.[1][2][3][4][5]

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss.[3][5] The pathological hallmarks of AD include the presence of amyloid plaques, formed by the aggregation of amyloid-beta (Aβ) peptides, and neurofibrillary tangles.[3] Key enzymes involved in the disease progression are β-secretase (BACE1), which is involved in the production of Aβ, and acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which regulate the levels of the neurotransmitter acetylcholine.[2][3][6]

2-Arylbenzofurans have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. In the context of AD, these compounds have demonstrated the ability to inhibit cholinesterases and BACE1, as well as prevent the aggregation of Aβ peptides and protect neurons from Aβ-induced toxicity.[1][2][4] Their multi-target profile offers a significant advantage over single-target drugs in treating this complex disease.[1][2][3][5]

Data Presentation

The following tables summarize the inhibitory activities of selected 2-arylbenzofuran derivatives against key Alzheimer's disease targets.

Table 1: Cholinesterase and BACE1 Inhibitory Activities of Representative 2-Arylbenzofuran Derivatives

CompoundAChE IC50 (µM)BuChE IC50 (µM)BACE1 IC50 (µM)Reference
Compound 8--> baicalein (0.087)[2]
Compound 19--> baicalein (0.087)[2]
Compound 200.086 ± 0.0116.450 ± 2.120.043 ± 0.01[1][2]
Donepezil (Control)0.085 ± 0.017.100 ± 0.23-[1][2]
Baicalein (Control)0.404 ± 0.0431.624 ± 0.010.087 ± 0.03[1][2]

Table 2: Aβ Aggregation Inhibition and Neuroprotective Effects

CompoundAβ Aggregation Inhibition IC50 (µM)Neuroprotection against Aβ ToxicityReference
Curcumin (Control)10.0-[4]
Representative 2-ArylbenzofuranVariesDemonstrated[1][4]

Experimental Protocols

General Synthesis of 2-Arylbenzofuran Derivatives

A common synthetic route to 2-arylbenzofurans involves a three-step process starting from a substituted 2-hydroxybenzaldehyde.[1][6]

Step 1: O-Alkylation Substituted 2-hydroxybenzaldehyde is reacted with a methyl α-bromophenylacetate derivative in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). This reaction yields the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate intermediate.

Step 2: Hydrolysis The methyl ester intermediate is then hydrolyzed to the corresponding carboxylic acid, 2-(2-formylphenoxy)-2-phenylacetic acid, typically using a base like sodium hydroxide followed by acidification.

Step 3: Cyclization The final 2-arylbenzofuran is obtained through the cyclization of the carboxylic acid intermediate. This step is often achieved by heating the acid, which leads to an intramolecular aldol condensation and subsequent dehydration.

A four-step synthesis starting from 2-hydroxybenzyl alcohol has also been reported.

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and BuChE based on the reaction of thiocholine, a product of substrate hydrolysis, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[7][8]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (2-arylbenzofurans) dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB solution to each well.

  • Measure the absorbance at 412 nm at regular intervals or at a fixed time point using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: BACE1 Inhibition Assay

This assay evaluates the ability of the 2-arylbenzofuran derivatives to inhibit the enzymatic activity of BACE1, often using a fluorescence resonance energy transfer (FRET)-based method.[1][9]

Materials:

  • Recombinant human BACE1 enzyme

  • A specific BACE1 substrate (often a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • A known BACE1 inhibitor as a positive control

  • Test compounds (2-arylbenzofurans) dissolved in a suitable solvent

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Add the assay buffer, BACE1 enzyme, and the test compound at various concentrations to the wells of a microplate.

  • Incubate the mixture for a specific time at a controlled temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the BACE1 substrate.

  • Monitor the increase in fluorescence over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

Protocol 3: Aβ Aggregation Inhibition Assay (Thioflavin T Method)

This assay measures the ability of compounds to inhibit the aggregation of Aβ peptides into amyloid fibrils using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils and exhibits enhanced fluorescence.[10][11]

Materials:

  • Synthetic Aβ peptide (e.g., Aβ1-42)

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds (2-arylbenzofurans) dissolved in a suitable solvent

  • A known Aβ aggregation inhibitor (e.g., curcumin) as a positive control

  • 96-well black microplate with a lid or sealing film

  • Incubator with shaking capability

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of Aβ peptide in the assay buffer. To promote aggregation, the solution is often incubated at 37°C with shaking.

  • In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations.

  • Incubate the plate at 37°C with continuous shaking for an extended period (e.g., 24-48 hours) to allow for fibril formation.

  • After incubation, add the ThT solution to each well.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-490 nm.

  • Calculate the percentage of inhibition of Aβ aggregation for each concentration of the test compound and determine the IC50 value.

Protocol 4: Neuroprotection Assay (MTT Assay)

This colorimetric assay assesses the ability of 2-arylbenzofurans to protect neuronal cells from the toxicity induced by Aβ peptides. It measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Aβ peptide (pre-aggregated to form toxic oligomers or fibrils)

  • Test compounds (2-arylbenzofurans)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Treat the cells with the test compounds at various concentrations for a specific pre-incubation period.

  • Expose the cells to the toxic Aβ peptide preparation.

  • Incubate for a further 24-48 hours.

  • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the neuroprotective effect of the test compounds.

Visualizations

The following diagrams illustrate the key signaling pathways in Alzheimer's disease targeted by 2-arylbenzofurans and the general experimental workflow for their synthesis and evaluation.

Alzheimer_Pathway cluster_APP Amyloid Precursor Protein (APP) Processing cluster_Aggregation Aβ Aggregation & Plaque Formation cluster_Cholinergic Cholinergic Synapse cluster_Toxicity Neuronal Toxicity & Death cluster_Inhibitors 2-Arylbenzofuran Intervention APP APP sAPPb sAPPβ APP->sAPPb BACE1 Ab Aβ Monomers APP->Ab γ-secretase Oligomers Aβ Oligomers Ab->Oligomers Fibrils Aβ Fibrils Oligomers->Fibrils Toxicity Neurotoxicity Oligomers->Toxicity Plaques Amyloid Plaques Fibrils->Plaques Plaques->Toxicity ACh_pre Presynaptic Neuron ACh Acetylcholine ACh_pre->ACh ACh_post Postsynaptic Neuron Synapse Synaptic Cleft AChE AChE / BuChE ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Death Neuronal Death Toxicity->Death Bfuran_BACE1 2-Arylbenzofuran Bfuran_BACE1->APP Inhibits BACE1 Bfuran_Agg 2-Arylbenzofuran Bfuran_Agg->Oligomers Inhibits Aggregation Bfuran_ChE 2-Arylbenzofuran Bfuran_ChE->AChE Inhibits Cholinesterases Bfuran_Neuro 2-Arylbenzofuran Bfuran_Neuro->Toxicity Neuroprotection

Figure 1: Multi-target action of 2-arylbenzofurans in Alzheimer's disease.

Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis Start Starting Materials (e.g., 2-hydroxybenzaldehyde) Intermediates Intermediate Synthesis (O-Alkylation, Hydrolysis) Start->Intermediates Final 2-Arylbenzofuran Derivatives (Cyclization) Intermediates->Final Purification Purification & Characterization (Chromatography, NMR, MS) Final->Purification ChE_Assay Cholinesterase Inhibition (AChE & BuChE) Purification->ChE_Assay BACE1_Assay BACE1 Inhibition Purification->BACE1_Assay Agg_Assay Aβ Aggregation Inhibition Purification->Agg_Assay Neuro_Assay Neuroprotection Assay Purification->Neuro_Assay IC50 IC50 Determination ChE_Assay->IC50 BACE1_Assay->IC50 Agg_Assay->IC50 Neuro_Assay->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: General workflow for synthesis and evaluation of 2-arylbenzofurans.

References

Application Notes and Protocols for the Functionalization of the 2-Methyl Group in 2-Methyl-3-Phenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 2-methyl group of 2-methyl-3-phenylbenzofuran, a key intermediate in the development of novel therapeutics. The protocols detailed herein offer practical guidance for the synthesis of various derivatives with potential applications in medicinal chemistry and drug discovery.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their significant presence in natural products and their broad spectrum of biological activities.[1] This has rendered the benzofuran scaffold a privileged structure in medicinal chemistry. 2-Methyl-3-phenylbenzofuran, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[1] The reactivity of the 2-methyl group allows for a variety of chemical transformations, providing access to a diverse range of functionalized derivatives. This document outlines key protocols for the oxidation, halogenation, and lithiation of the 2-methyl group, as well as subsequent elaborations of the resulting functionalized products.

Functionalization of the 2-Methyl Group: Key Reactions

The primary reactive site for the functionalization of 2-methyl-3-phenylbenzofuran, beyond the aromatic rings, is the 2-methyl group. This benzylic position is amenable to several synthetic transformations.

Table 1: Summary of Key Functionalization Reactions and Expected Yields
Reaction TypeReagents and ConditionsProductTypical Yield (%)
Oxidation Selenium Dioxide (SeO₂), Dioxane/H₂O, Reflux2-Formyl-3-phenylbenzofuran70-85%
Halogenation N-Bromosuccinimide (NBS), AIBN, CCl₄, Reflux2-(Bromomethyl)-3-phenylbenzofuran85-99%
Benzylic Lithiation Lithium Diisopropylamide (LDA), THF, -78 °C; then Electrophile (E⁺)2-(1-Lithioethyl)-3-phenylbenzofuran, then 2-(1-E-ethyl)-3-phenylbenzofuran60-80%

Experimental Protocols

Oxidation of the 2-Methyl Group

Oxidation of the 2-methyl group provides access to the corresponding aldehyde, 2-formyl-3-phenylbenzofuran, a versatile intermediate for further synthetic modifications. The Riley oxidation, using selenium dioxide, is a well-established method for the oxidation of activated methyl groups.[2][3][4][5]

Protocol 1: Synthesis of 2-Formyl-3-phenylbenzofuran

  • Materials:

    • 2-Methyl-3-phenylbenzofuran

    • Selenium dioxide (SeO₂)

    • Dioxane

    • Water

    • Standard glassware for organic synthesis (round-bottom flask, reflux condenser)

    • Magnetic stirrer with heating plate

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for chromatography

  • Procedure:

    • In a round-bottom flask, dissolve 2-methyl-3-phenylbenzofuran (1.0 eq) in a 10:1 mixture of dioxane and water.

    • Add selenium dioxide (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux (approximately 100-102 °C) and monitor the progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

    • Filter the reaction mixture to remove the precipitated selenium metal.

    • Extract the filtrate with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-formyl-3-phenylbenzofuran.[1]

Diagram 1: Workflow for the Oxidation of 2-Methyl-3-phenylbenzofuran

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product start 2-Methyl-3-phenylbenzofuran reaction Dissolve in Dioxane/H₂O Add SeO₂ Reflux (100-102 °C, 4-6h) start->reaction filter Filter Selenium reaction->filter extract Extract with Ethyl Acetate filter->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify product 2-Formyl-3-phenylbenzofuran purify->product

Caption: Workflow for the synthesis of 2-formyl-3-phenylbenzofuran.

Halogenation of the 2-Methyl Group

Radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) is an effective method to introduce a bromine atom, creating a highly reactive intermediate, 2-(bromomethyl)-3-phenylbenzofuran.[1] This electrophilic compound can readily undergo nucleophilic substitution reactions.

Protocol 2: Synthesis of 2-(Bromomethyl)-3-phenylbenzofuran

  • Materials:

    • 2-Methyl-3-phenylbenzofuran

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

    • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

    • Standard glassware for reflux with protection from light

    • Magnetic stirrer with heating plate

  • Procedure:

    • To a solution of 2-methyl-3-phenylbenzofuran (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.

    • Reflux the mixture (approximately 77 °C) while irradiating with a UV lamp or a standard incandescent light bulb to initiate the radical reaction.

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude 2-(bromomethyl)-3-phenylbenzofuran.

    • The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like hexane.

Diagram 2: Radical Bromination of the 2-Methyl Group

G cluster_product Product reactant1 2-Methyl-3-phenylbenzofuran product 2-(Bromomethyl)-3-phenylbenzofuran reactant1->product CCl₄, Reflux reactant2 NBS reactant2->product initiator AIBN/Light initiator->product

Caption: Benzylic bromination of 2-methyl-3-phenylbenzofuran.

Benzylic Lithiation of the 2-Methyl Group

Direct deprotonation of the 2-methyl group can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) to avoid competitive ortho-lithiation of the aromatic rings.[6] The resulting benzylic anion can then be quenched with various electrophiles.

Protocol 3: Benzylic Lithiation and Electrophilic Quench

  • Materials:

    • 2-Methyl-3-phenylbenzofuran

    • Lithium diisopropylamide (LDA) solution in THF/hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Electrophile (e.g., methyl iodide, benzaldehyde, etc.)

    • Standard glassware for anhydrous reactions (Schlenk flask, syringe)

    • Magnetic stirrer

    • Low-temperature bath (e.g., dry ice/acetone)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2-methyl-3-phenylbenzofuran (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.1 eq) dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

    • Add the desired electrophile (1.2 eq) dropwise to the solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Diagram 3: Logical Flow of Benzylic Lithiation and Quench

G start 2-Methyl-3-phenylbenzofuran deprotonation Deprotonation with LDA THF, -78 °C start->deprotonation anion Formation of Benzylic Anion deprotonation->anion quench Reaction with Electrophile (E⁺) anion->quench product Functionalized Product (2-(1-E-ethyl)-3-phenylbenzofuran) quench->product

Caption: Pathway for benzylic lithiation and subsequent functionalization.

Further Elaboration of Functionalized Derivatives

The products obtained from the initial functionalization of the 2-methyl group are valuable intermediates for the synthesis of a wider range of derivatives.

Table 2: Representative Reactions of 2-Formyl-3-phenylbenzofuran
Reaction TypeReagents and ConditionsProduct TypeTypical Yield (%)
Aldol Condensation Acetone, NaOH, EtOH, rtα,β-Unsaturated Ketone80-95%
Wittig Reaction Ph₃P=CHCO₂Et, Toluene, Refluxα,β-Unsaturated Ester75-90%
Grignard Reaction MeMgBr, THF, 0 °C to rtSecondary Alcohol85-95%
Protocol 4: Aldol Condensation of 2-Formyl-3-phenylbenzofuran with Acetone
  • Procedure:

    • To a solution of 2-formyl-3-phenylbenzofuran (1.0 eq) in ethanol, add an excess of acetone.

    • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) at room temperature.

    • Stir the mixture until a precipitate forms (typically 30 minutes to 2 hours).

    • Filter the solid product, wash with cold ethanol, and dry to obtain the α,β-unsaturated ketone.[7][8][9][10]

Protocol 5: Wittig Reaction of 2-Formyl-3-phenylbenzofuran
  • Procedure:

    • In a round-bottom flask, dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in toluene.

    • Add a solution of 2-formyl-3-phenylbenzofuran (1.0 eq) in toluene.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the α,β-unsaturated ester.[11][12][13][14]

Protocol 6: Grignard Reaction with 2-Formyl-3-phenylbenzofuran
  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add a solution of 2-formyl-3-phenylbenzofuran (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

    • Purify by column chromatography to obtain the secondary alcohol.[15][16][17][18][19]

Conclusion

The functionalization of the 2-methyl group in 2-methyl-3-phenylbenzofuran provides a versatile entry point to a wide array of novel benzofuran derivatives. The protocols described herein for oxidation, halogenation, and benzylic lithiation, along with methods for the further elaboration of the resulting intermediates, offer a robust toolkit for researchers in drug discovery and medicinal chemistry to generate new chemical entities for biological screening and the development of potential therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Phenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzofuran is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofurans are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as antioxidant and antimicrobial agents. Accurate and precise quantification of this compound is crucial for purity assessment, pharmacokinetic studies, and quality control in drug development. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of this compound based on this method.

Table 1: HPLC Method Parameters

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 310 nm
Injection Volume 10 µL
Run Time 10 minutes

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.995
Linearity Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the quantification of this compound using HPLC.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (Acetonitrile:Water, 70:30 v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Sample Dissolution: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol) to obtain a stock solution with a known concentration.

  • Dilution: Dilute the sample stock solution with the mobile phase to a concentration that falls within the established linearity range of the method.

  • Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Procedure
  • System Equilibration: Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 70:30 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

    • Inject the prepared standard solutions in increasing order of concentration.

    • Inject the prepared sample solutions.

  • Data Acquisition and Analysis:

    • Monitor the chromatograms at a wavelength of 310 nm.

    • Identify and integrate the peak corresponding to this compound. The expected retention time is approximately 5-7 minutes.

    • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection System_Equilibration System Equilibration System_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC method development and sample analysis.

Method_Validation_Flow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical workflow for analytical method validation.

Techniques for Assessing the Antioxidant Activity of 2-Phenylbenzofurans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of 2-phenylbenzofurans, a class of compounds recognized for their potential therapeutic properties. The included methodologies cover common in vitro chemical assays and a cell-based assay, offering a comprehensive approach to evaluating the antioxidant potential of these molecules.

Introduction to 2-Phenylbenzofurans and Antioxidant Activity

2-Phenylbenzofurans are a significant class of heterocyclic compounds, with a structural framework consisting of a benzofuran ring substituted with a phenyl group at the 2-position.[1][2] Many natural and synthetic derivatives of this scaffold have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, antioxidant properties.[3] Their antioxidant capacity is attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms, making them promising candidates for the development of drugs targeting oxidative stress-related diseases.[2]

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by neutralizing free radicals through various mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[2] The assessment of the antioxidant activity of 2-phenylbenzofurans is a critical step in their evaluation as potential therapeutic agents.

In Vitro Chemical Assays

A variety of in vitro assays are available to determine the antioxidant capacity of 2-phenylbenzofurans. These assays are typically based on the ability of the compound to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to the pale yellow hydrazine upon reaction with an antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the 2-phenylbenzofuran derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the this compound derivative solution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Include a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the this compound derivative.

Data Presentation:

CompoundSolventrIC50 (mols antioxidant / mols DPPH•)Reference
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneMethanol0.31[4]
3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneMethanol0.22[4]
3,4,6-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneMethanol3.52[4]
3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneMethanol0.18[4]
Trolox (Standard)Methanol0.23[4]
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneAcetonitrile4.26[4]
3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneAcetonitrile1.69[4]
3,4,6-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneAcetonitrile4.47[4]
3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneAcetonitrile0.17[4]
Trolox (Standard)Acetonitrile0.22[4]
Moracin C-3.53 ± 0.12 µM[5][6]
Iso-Moracin C-2.87 ± 0.09 µM[5][6]
Regiafuran A-1.9 µg/mL[2]
Regiafuran B-2.4 µg/mL[2]
Trolox (Standard)-1.1 µg/mL[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and is decolorized in the presence of an antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Generate the ABTS•+ stock solution by mixing the ABTS and potassium persulfate solutions in a 1:1 ratio and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of various concentrations of the this compound derivative solution.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Include a control well containing 10 µL of the solvent and 190 µL of the diluted ABTS•+ solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the tested compound.

Data Presentation:

CompoundIC50 (µM)Reference
Moracin C3.25 ± 0.11[5][6]
Iso-Moracin C2.78 ± 0.10[5][6]
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh daily by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the this compound derivative solution at various concentrations.

    • Add 190 µL of the FRAP reagent to each well.

    • Include a blank containing 10 µL of solvent and 190 µL of FRAP reagent.

    • Incubate the plate at 37°C for 4-30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as FRAP value (in µM Fe²⁺ equivalents).

Data Presentation:

No specific FRAP data for 2-phenylbenzofurans was found in the conducted search. Researchers are encouraged to perform this assay to further characterize their compounds.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of the this compound derivative and a Trolox standard in a suitable solvent.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the this compound derivative solution or Trolox standard at various concentrations.

    • Add 150 µL of the fluorescein solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample and the blank (no antioxidant).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The antioxidant capacity is expressed as Trolox Equivalents (TE).

Data Presentation:

No specific ORAC data for 2-phenylbenzofurans was found in the conducted search. This assay is recommended for a comprehensive evaluation of antioxidant activity.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent intracellular ROS formation in a cell-based model.[7]

Experimental Protocol:

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Procedure:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of the this compound derivative and a standard antioxidant (e.g., quercetin) for 1 hour.

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a probe that becomes fluorescent upon oxidation, for 1 hour.

    • Wash the cells with PBS to remove excess probe.

    • Induce oxidative stress by adding AAPH.

    • Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis:

    • The antioxidant activity is quantified by calculating the area under the fluorescence curve.

    • Results are often expressed as quercetin equivalents.

Data Presentation:

While no specific quantitative CAA data for 2-phenylbenzofurans was found, a study on benzofuran-2-one derivatives demonstrated their ability to reduce intracellular ROS levels in a cellular model of neurodegeneration, highlighting the utility of cell-based assays for this class of compounds.[8]

Signaling Pathways and Experimental Workflows

The antioxidant effects of 2-phenylbenzofurans can be mediated through direct radical scavenging and by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. The Keap1-Nrf2-ARE pathway is a key regulator of the cellular antioxidant response.[9][10][[“]][12]

Keap1-Nrf2-ARE Signaling Pathway:

Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophiles (which can include some antioxidant compounds), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Keap1_Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets for Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Keap1 Keap1 ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces dissociation Antioxidant This compound Antioxidant->Keap1_Nrf2 induces dissociation Nrf2_Maf Nrf2-sMaf Complex Nrf2_nuc->Nrf2_Maf Maf sMaf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Antioxidant_Enzymes->ROS neutralizes

Caption: The Keap1-Nrf2-ARE antioxidant response pathway.

General Experimental Workflow for In Vitro Antioxidant Assays:

The following diagram illustrates a typical workflow for conducting in vitro antioxidant assays.

In_Vitro_Workflow start Start prep_sample Prepare this compound Stock Solution start->prep_sample serial_dilution Perform Serial Dilutions of Sample and Standard prep_sample->serial_dilution prep_reagents Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) add_reagent Add Assay Reagent to Wells prep_reagents->add_reagent plate_setup Set up 96-Well Plate: - Samples - Standard - Control - Blank serial_dilution->plate_setup plate_setup->add_reagent incubation Incubate under Specific Conditions (Time, Temperature, Light) add_reagent->incubation measurement Measure Absorbance or Fluorescence incubation->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 or TEAC measurement->data_analysis end End data_analysis->end

Caption: General workflow for in vitro antioxidant assays.

Conclusion

The assessment of the antioxidant activity of 2-phenylbenzofurans requires a multi-assay approach to gain a comprehensive understanding of their potential. The combination of in vitro chemical assays such as DPPH, ABTS, FRAP, and ORAC, along with cell-based assays like the CAA, provides a robust platform for evaluating both the direct radical scavenging capabilities and the cellular protective effects of these compounds. Furthermore, investigating their ability to modulate key antioxidant signaling pathways, such as the Keap1-Nrf2-ARE pathway, can elucidate their mechanism of action and support their development as novel therapeutic agents for oxidative stress-related pathologies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of benzofurans using palladium catalysis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors, including catalyst activity, reagent quality, and suboptimal reaction conditions.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or an inappropriate choice for the specific reaction.[1][3]

    • Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂, Pd₂(dba)₃) and ligands to find a more active system.[2][4] For instance, palladium nanoparticles have demonstrated high efficiency in certain cases.[1]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or the presence of oxygen can negatively impact the reaction.

    • Solution: Ensure all reagents are pure and dry. Solvents should be degassed to remove oxygen, which can poison the palladium catalyst.[1] It is also important to verify the stoichiometry of all reactants.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base and solvent play a critical role in reaction efficiency.

    • Solution: Perform a systematic optimization of reaction parameters. Screen different solvents (e.g., DMF, DMSO, MeCN, toluene) and bases (e.g., K₂CO₃, NaHCO₃, triethylamine).[2][5][6] Temperature screening is also advisable, as elevated temperatures are often required, but excessive heat can lead to decomposition.[2]

  • Side Reactions: Competing reactions, such as the homocoupling of terminal alkynes (Glaser coupling), can consume starting materials and reduce the yield of the desired product.[1]

    • Solution: Slow addition of the alkyne to the reaction mixture can sometimes minimize homocoupling.[1]

Issue 2: Formation of Side Products and Low Selectivity

Question: My reaction is producing a mixture of products, including regioisomers and other side products. How can I improve the selectivity?

Answer: The formation of side products is a common challenge in benzofuran synthesis.[3] Optimizing for selectivity often involves fine-tuning the reaction conditions and the catalytic system.

Potential Causes and Solutions:

  • Reaction Time and Temperature: Prolonged reaction times or inappropriate temperatures can favor the formation of undesired products.[3]

    • Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction once the starting material is consumed or the desired product concentration is maximized. Fine-tuning the temperature can also help favor the desired reaction pathway.[3]

  • Ligand Selection: The choice of ligand in palladium-catalyzed reactions is crucial for controlling selectivity.[3]

    • Solution: The ligand influences the steric and electronic environment of the palladium center.[3] Screening a variety of phosphine ligands, from simple ones like PPh₃ to more complex Buchwald-type ligands (e.g., XPhos, SPhos, DavePhos), can significantly impact the regioselectivity and efficiency of the reaction.[1][7][8] Bidentate ligands like dppf have also been shown to be effective in certain transformations.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for benzofuran synthesis?

A1: Common methods include the Sonogashira coupling of o-halophenols with terminal alkynes followed by intramolecular cyclization, and Heck-type reactions.[9] Another approach involves the palladium-catalyzed reaction between imidazo[1,2-a]pyridines and coumarins.[9][10]

Q2: What is the role of the copper co-catalyst in Sonogashira coupling reactions for benzofuran synthesis?

A2: In Sonogashira couplings, a copper(I) co-catalyst, typically CuI, is often essential for facilitating the coupling of the terminal alkyne with the palladium complex.[2][6]

Q3: How do I choose the appropriate base for my reaction?

A3: The choice of base is substrate-dependent.[2] Inorganic bases like K₂CO₃ or NaHCO₃ and organic bases such as triethylamine (TEA) or piperidine are frequently used.[2][5] It is recommended to screen a few options to find the optimal base for your specific transformation.

Q4: Are there any "green" or more environmentally friendly methods for benzofuran synthesis?

A4: Yes, research is ongoing to develop more sustainable synthetic methods. For example, using less hazardous solvents like acetonitrile or even aqueous media has been reported.[3][5] The use of heterogeneous catalysts like palladium on carbon (Pd/C) that can be recycled also contributes to greener processes.[11]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize optimized reaction conditions for different palladium-catalyzed benzofuran synthesis protocols.

Table 1: Optimization of a Palladium-Copper Catalyzed Synthesis [2]

EntryCatalyst SystemBaseSolventTemperature (°C)Yield (%)
1(PPh₃)PdCl₂ / CuITEADMF10085
2Pd(OAc)₂ / CuIK₂CO₃DMF10078
3(PPh₃)PdCl₂ / CuITEAToluene10065
4(PPh₃)PdCl₂ / CuINaHCO₃DMF10072

Table 2: Ligand Screening in a Palladium-Catalyzed Tsuji–Trost-Type Reaction [4][7]

EntryLigandSolventTemperature (°C)Yield (%)
1P(o-fur)₃MeCN120
2dppeDMF12034
3dppeMeCN12060
4dppfMeCN12087
5DavePhosMeCN12063
6SPhosMeCN12082
7XPhosMeCN/THF12095

Experimental Protocols

Protocol 1: Sonogashira Coupling and Cyclization [9]

This protocol is a widely used method for the synthesis of 2-substituted benzofurans.

  • To a solution of an o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in triethylamine (5 mL), add (PPh₃)PdCl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired benzofuran derivative.

Protocol 2: General Method for Palladium-Catalyzed Heteroannulation [6]

  • To a dry Schlenk flask under an inert atmosphere, add the o-iodophenol (1.0 eq), bis(triphenylphosphine)palladium(II) chloride (2–3.5 mol%), and cuprous iodide (3–5 mol%).

  • Add anhydrous, degassed dimethylformamide (DMF) via syringe.

  • Add the base (e.g., an amine, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (typically 60-80 °C) for 16-24 hours and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Catalyst Check Catalyst Activity Start->Catalyst Reagents Verify Reagent Quality Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions SideReactions Investigate Side Reactions Start->SideReactions FreshCatalyst Use Fresh Catalyst & Inert Storage Catalyst->FreshCatalyst ScreenCatalyst Screen Pd Source & Ligands Catalyst->ScreenCatalyst PureReagents Ensure Pure & Dry Reagents/Solvents Reagents->PureReagents DegasSolvent Degas Solvents Reagents->DegasSolvent ScreenParams Screen Solvent, Base, & Temperature Conditions->ScreenParams SlowAddition Slow Alkyne Addition SideReactions->SlowAddition Success Improved Yield FreshCatalyst->Success ScreenCatalyst->Success PureReagents->Success DegasSolvent->Success ScreenParams->Success SlowAddition->Success

Caption: Troubleshooting workflow for low reaction yield.

Synthetic_Workflow Start Start: o-Halophenol & Terminal Alkyne ReactionSetup Reaction Setup: - Pd Catalyst (e.g., (PPh₃)PdCl₂) - Cu Co-catalyst (e.g., CuI) - Base (e.g., TEA) - Anhydrous, Degassed Solvent Start->ReactionSetup Reaction Reaction under Inert Atmosphere ReactionSetup->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Substituted Benzofuran Purification->Product

Caption: Experimental workflow for Sonogashira coupling/cyclization.

References

Technical Support Center: Intramolecular Cyclization of 2-Phenoxy-1-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the intramolecular cyclization of 2-phenoxy-1-phenylpropan-1-one to yield 2-methylflavanone.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the intramolecular cyclization of 2-phenoxy-1-phenylpropan-1-one?

The expected product is 2-methylflavanone. The reaction proceeds via an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation type reaction, where the acyl group attached to the phenoxy moiety cyclizes onto the phenyl ring.

Q2: My reaction yield is very low. What are the common causes?

Low yields in this intramolecular cyclization can be attributed to several factors:

  • Ineffective Catalyst: The choice and activity of the acid catalyst are critical. Both Lewis acids and protic acids can be used.[1] Inactive or moist Lewis acids (e.g., AlCl₃) can significantly hinder the reaction.

  • Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition of the starting material or product.

  • Presence of Deactivating Groups: If the phenoxy or phenyl rings have strongly electron-withdrawing substituents, the aromatic ring will be deactivated towards electrophilic substitution, thus reducing the reaction rate and yield.

  • Unfavorable Reaction Kinetics: Intramolecular reactions are sensitive to concentration. If the concentration is too high, intermolecular side reactions may become more prevalent.

Q3: What type of catalyst is best suited for this cyclization?

Both Lewis acids and strong protic acids can catalyze this type of intramolecular Friedel-Crafts acylation.

  • Lewis Acids: Aluminum chloride (AlCl₃) is a common and potent catalyst for Friedel-Crafts reactions.[2] However, it is highly sensitive to moisture and a stoichiometric amount is often required as it complexes with the product ketone.[2]

  • Protic Acids: Strong acids like sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or methanesulfonic acid (MSA) are effective and can be easier to handle than Lewis acids.[1] PPA is a classical reagent for such cyclizations.[1]

The optimal catalyst may need to be determined empirically for this specific substrate.

Q4: I am observing the formation of multiple side products. What are they and how can I minimize them?

Common side products can arise from:

  • Intermolecular Reactions: At high concentrations, the starting material can react with another molecule, leading to polymeric byproducts. Running the reaction at high dilution can favor the desired intramolecular pathway.

  • Decomposition: At high temperatures, the starting material or product may degrade. Careful temperature control and reaction monitoring are essential.

  • Alternative Cyclization Pathways: Depending on the substrate and conditions, cyclization may occur at different positions on the aromatic ring, although this is less likely for an unsubstituted phenyl ring.

To minimize side products, optimize the reaction temperature, use high-purity starting materials, and consider running the reaction under dilute conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Ineffective catalyst (e.g., hydrated Lewis acid).Use a freshly opened or purified Lewis acid catalyst. Ensure all glassware and solvents are anhydrous. Consider switching to a strong protic acid like PPA or MSA.
Insufficient activation energy.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC-MS.
Deactivated aromatic ring.If your substrate has electron-withdrawing groups, more forcing conditions (stronger catalyst, higher temperature) may be required.
Formation of Multiple Products Intermolecular side reactions are competing with the desired intramolecular cyclization.Run the reaction at a higher dilution to favor the intramolecular pathway.
Product or starting material decomposition.Lower the reaction temperature and/or shorten the reaction time. Monitor the reaction closely to stop it once the starting material is consumed.
Difficulty in Product Isolation The product is complexed with the Lewis acid catalyst.During the workup, ensure the reaction mixture is quenched with an aqueous solution (e.g., dilute HCl) to break up the catalyst-product complex before extraction.

Experimental Protocols

General Protocol for Acid-Catalyzed Intramolecular Cyclization

This protocol provides a general starting point for the intramolecular cyclization of 2-phenoxy-1-phenylpropan-1-one. Optimization of specific parameters may be required.

Materials:

  • 2-phenoxy-1-phenylpropan-1-one

  • Anhydrous solvent (e.g., dichloromethane, nitrobenzene, or use the acid as solvent)

  • Acid catalyst (e.g., AlCl₃, H₂SO₄, or PPA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate workup and purification reagents (e.g., dilute HCl, saturated sodium bicarbonate, brine, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenoxy-1-phenylpropan-1-one in the chosen anhydrous solvent.

  • Catalyst Addition: Cool the solution in an ice bath. Carefully and portion-wise, add the acid catalyst. For Lewis acids like AlCl₃, a stoichiometric amount or a slight excess is typically used. For protic acids like PPA, it can often serve as both the catalyst and the solvent.

  • Reaction: Allow the reaction mixture to stir at room temperature or heat to reflux, depending on the chosen catalyst and solvent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice or into a cold, dilute aqueous acid solution (e.g., 1M HCl) to quench the reaction and decompose the catalyst complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 2-methylflavanone.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in Intramolecular Cyclization start Low or No Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_purity Verify Starting Material Purity start->check_purity catalyst_type Catalyst Type? (Lewis vs. Protic) check_catalyst->catalyst_type catalyst_activity Catalyst Activity? (Anhydrous?) check_catalyst->catalyst_activity temp Temperature too low/high? check_conditions->temp time Reaction time sufficient? check_conditions->time concentration Concentration too high? check_conditions->concentration solution_purity Purify Starting Material check_purity->solution_purity solution_catalyst Optimize Catalyst: - Use fresh/anhydrous catalyst - Screen different catalysts catalyst_type->solution_catalyst catalyst_activity->solution_catalyst solution_temp Optimize Temperature: - Incremental increase - Monitor for decomposition temp->solution_temp time->solution_temp solution_dilution Use High Dilution Conditions concentration->solution_dilution end Improved Yield solution_catalyst->end solution_temp->end solution_dilution->end solution_purity->end

Caption: A flowchart for troubleshooting low yield in the intramolecular cyclization.

Proposed Reaction Mechanism

ReactionMechanism Proposed Mechanism for Acid-Catalyzed Intramolecular Cyclization cluster_start Step 1: Activation of Carbonyl cluster_cyclization Step 2: Intramolecular Electrophilic Attack cluster_rearomatization Step 3: Rearomatization A 2-Phenoxy-1-phenylpropan-1-one B Activated Carbonyl Intermediate A->B + H+ A->B Catalyst H+ (Acid Catalyst) C Arenium Ion Intermediate (Resonance Stabilized) B->C Cyclization B->C D 2-Methylflavanone C->D - H+ C->D

Caption: The proposed mechanism for the acid-catalyzed intramolecular cyclization.

References

Technical Support Center: Troubleshooting Low Product Yield in 2-Phenylbenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of 2-phenylbenzofuran, with a focus on addressing low product yields.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this compound synthesis can stem from several factors related to reagents, catalysts, and reaction conditions. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: In catalyzed reactions, such as those using palladium or nickel, the catalyst's activity is crucial.[1][2] Ensure you are using a high-purity, active catalyst.[1] It is advisable to use a freshly opened bottle or a well-stored catalyst.[1]

  • Improper Solvent: The reaction solvent can significantly impact the yield.[1] For instance, in some nickel-catalyzed syntheses, acetonitrile (MeCN) has been found to provide the best results.[1] If you are using a different solvent, consider performing a solvent screen with alternatives like methanol, toluene, DCE, or THF.[1]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be optimized. For nickel-catalyzed reactions, 110°C has been reported as an effective temperature.[1] It is recommended to screen temperatures ranging from 80°C to 130°C to find the optimal condition for your specific substrate.[1]

  • Reagent Quality: Ensure that all starting materials and reagents are pure and dry.[1] The presence of water or other reactive impurities can lead to unwanted side reactions.[1]

  • Incomplete Reaction: Monitor the progress of your reaction using methods like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] If the starting material is still present after the expected reaction time, consider extending the reaction duration.[1]

Issue 2: Presence of Significant Impurities or Byproducts

Question: My reaction is producing the desired product, but it is contaminated with significant impurities or byproducts. What are the common side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common cause of low yields. Identifying these impurities can provide insights into optimizing the reaction conditions.

  • Formation of Dimers: In some benzofuran syntheses, the formation of dimers can be a significant side reaction.[1] This is something to consider if you observe unexpected products in your reaction mixture.

  • Formation of 3-Benzoyl-2-phenylbenzofuran: In syntheses utilizing an intramolecular Wittig reaction, an unexpected side product, 2-phenyl-3-benzoyl benzofuran, has been observed.[3]

  • Co-eluting Impurities during Purification: If you have difficulty isolating the product, optimizing column chromatography conditions is necessary. A mixture of hexane and ethyl acetate is commonly used; adjusting the solvent polarity can help achieve better separation.[1]

  • Product Instability: Some benzofuran derivatives can be sensitive to acid or base. Ensure that the workup and purification steps are performed under neutral conditions if you suspect product instability.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the yield of this compound synthesis?

A good starting point is to use a well-documented method, such as a nickel-catalyzed intramolecular nucleophilic addition or an acid-catalyzed cyclodehydration.[4] For the nickel-catalyzed method, reported conditions include using Ni(OTf)2 as the catalyst, 1,10-Phenanthroline as the ligand, and acetonitrile as the solvent at 110°C.[1] From this baseline, you can systematically vary parameters like catalyst loading, ligand, solvent, and temperature to improve the yield.[1]

Q2: What are the most critical parameters to control for maximizing the yield?

The most critical parameters often include the activity of the catalyst, the choice of solvent, and the reaction temperature.[1][2] The purity of the starting materials is also essential to prevent side reactions.[1]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This allows you to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the product and any byproducts.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Arylbenzofuran Synthesis

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Perkin-like ReactionAcONa / Ac₂OAcetic Anhydride120-1254~91[5]
Nickel-Catalyzed CyclizationNi(OTf)₂ / 1,10-PhenAcetonitrile1101655[1][4]
Acid-Catalyzed CyclodehydrationEaton's ReagentDichloromethaneRoom Temp2-4~90[4][6]
Intramolecular Wittig Reaction-Toluene / Et₃NReflux2Varies[3]

Experimental Protocols

Protocol 1: Synthesis of 7-methoxy-2-phenylbenzofuran via Perkin-like Reaction [5]

  • A mixture of 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetic acid (0.94 g, 3.3 mmol), anhydrous AcONa (2.71 g, 33 mmol), and Ac₂O (35 ml) is stirred and heated at 120–125 °C for 4 hours.

  • The mixture is then cooled and poured onto ice/H₂O (200 ml) and left in a refrigerator for 12 hours.

  • The precipitate is filtered off, washed several times with cooled H₂O, and dried.

  • The crude product is recrystallized from n-hexane.

Protocol 2: Nickel-Catalyzed Synthesis of 2-Methyl-3-phenylbenzofuran [1][4]

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the starting material (e.g., 2-(2-iodophenoxy)-1-phenylpropan-1-one) (0.2 mmol, 1 equiv), Ni(OTf)₂ (5 mol%), 1,10-Phenanthroline (10 mol%), and Zn powder (2 equiv).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add anhydrous acetonitrile (2 mL) to the Schlenk tube under the inert atmosphere.

  • Stir the reaction mixture at 110 °C for 16 hours.

  • After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the reaction mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Acid-Catalyzed Cyclodehydration to 2-Methyl-3-phenylbenzofuran [4][6]

  • Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (1:10 w/w) with stirring.

  • In a round-bottom flask, dissolve 2-phenoxy-1-phenylpropan-1-one in a suitable solvent.

  • Add Eaton's reagent to the flask at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60°C and stir for 2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Low Yield start Low Product Yield Observed purity Verify Starting Material Purity start->purity purity->start If impure, purify/replace conditions Review Reaction Conditions (Temp, Time, Solvent) purity->conditions If pure catalyst Check Catalyst/Reagent Activity conditions->catalyst If optimal optimization Systematic Optimization conditions->optimization If suboptimal catalyst->start If inactive, replace analysis Analyze Byproducts (TLC, GC-MS) catalyst->analysis If active end Yield Improved optimization->end analysis->optimization

Caption: A logical workflow for troubleshooting low product yield.

G cluster_1 Simplified Synthesis of this compound SM Starting Materials (e.g., Substituted Phenol and α-Halo Ketone) Intermediate Intermediate Formation (e.g., α-Phenoxy Ketone) SM->Intermediate Step 1 Cyclization Intramolecular Cyclization (Acid or Metal-Catalyzed) Intermediate->Cyclization Step 2 Product This compound Cyclization->Product Step 3

Caption: A simplified workflow for this compound synthesis.

G cluster_2 Key Parameter Relationships in this compound Synthesis Yield Product Yield Purity Reagent Purity Purity->Yield SideReactions Side Reactions Purity->SideReactions Temp Reaction Temperature Temp->Yield Temp->SideReactions Solvent Solvent Choice Solvent->Yield Solvent->SideReactions Catalyst Catalyst Activity Catalyst->Yield Catalyst->SideReactions SideReactions->Yield Reduces

Caption: Relationship between key parameters and product yield.

References

Technical Support Center: Sonogashira Coupling of o-Iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of o-iodophenols.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling of an o-iodophenol is resulting in a low yield or failing completely. What are the common causes?

A1: Low to no yield in the Sonogashira coupling of o-iodophenols can stem from several factors. The primary culprits are often related to catalyst activity, reagent quality, and reaction conditions. Ensure your palladium catalyst and any copper co-catalyst are fresh and active. The reaction is also sensitive to oxygen, which can promote the undesirable homocoupling of the alkyne (Glaser coupling); therefore, maintaining strictly anaerobic conditions by degassing solvents and using an inert atmosphere (e.g., argon or nitrogen) is critical.[1] The purity of the o-iodophenol, alkyne, base, and solvent is also crucial, as impurities can poison the catalyst.

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Alkyne homocoupling is a common side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen. To mitigate this, it is essential to work under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents and maintaining an inert atmosphere throughout the experiment. Alternatively, consider employing a copper-free Sonogashira protocol. Several copper-free methods have been developed specifically to avoid the formation of these homocoupling byproducts.

Q3: A black precipitate, often referred to as "palladium black," has formed in my reaction mixture. What does this indicate and what should I do?

A3: The formation of a black precipitate is a visual indicator of palladium catalyst decomposition and aggregation. This deactivation leads to a loss of catalytic activity and is a common reason for incomplete or failed reactions. Potential causes include the presence of impurities, the use of an inappropriate solvent, or running the reaction at too high a temperature. To prevent this, use high-purity, anhydrous, and degassed reagents and solvents. If palladium black is observed, the reaction will likely not proceed to completion. It is advisable to restart the reaction with fresh reagents and under more carefully controlled conditions.

Q4: Can the phenolic hydroxyl group in my o-iodophenol substrate interfere with the reaction?

A4: Yes, the acidic proton of the phenolic hydroxyl group can potentially react with the base or organometallic intermediates in the catalytic cycle. While many Sonogashira protocols are tolerant of free hydroxyl groups, in some cases, its presence can lead to lower yields or side reactions. If you suspect interference from the hydroxyl group, you can protect it with a suitable protecting group (e.g., silyl ether) before the coupling reaction and deprotect it afterward. However, it is often preferable to screen different bases and reaction conditions to find a system that is compatible with the free phenol.

Q5: What is the general order of reactivity for aryl halides in the Sonogashira coupling?

A5: The reactivity of aryl halides in Sonogashira coupling is largely dependent on the carbon-halogen bond strength. The general trend for reactivity is: I > Br > OTf > Cl. Aryl iodides are the most reactive substrates and can often be coupled at or near room temperature. Aryl bromides are less reactive and typically require higher temperatures to achieve good conversion. Aryl chlorides are the least reactive and often necessitate specialized, highly active catalyst systems.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low to No Product Yield Inactive or decomposed catalyst.Use a fresh batch of palladium catalyst and copper(I) iodide (if applicable). Consider using a more stable pre-catalyst.
Poor quality of reagents or solvents.Ensure all reagents are of high purity. Use anhydrous and degassed solvents. Distill amine bases if they are old.
Suboptimal reaction temperature.For o-iodophenols, reactions can often be run at room temperature. If the reaction is sluggish, gentle heating (40-50°C) may be beneficial. Avoid excessively high temperatures which can promote catalyst decomposition.
Incorrect base or insufficient amount.Use a suitable amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) in at least 2-3 equivalents. Ensure the base is anhydrous.
Significant Alkyne Homocoupling Presence of oxygen.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen).
Use of a copper co-catalyst.Switch to a copper-free Sonogashira protocol. If copper is necessary, ensure minimal exposure to air.
Formation of Palladium Black Impurities in the reaction mixture.Purify all starting materials. Use high-purity solvents.
Inappropriate solvent choice.Screen different anhydrous, degassed solvents such as THF, DMF, or dioxane.
High reaction temperature.Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Incomplete Consumption of Starting Material Insufficient catalyst loading.Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).
Catalyst deactivation during the reaction.Address the potential causes of deactivation as outlined above (purity of reagents, temperature, etc.).
Formation of Unidentified Byproducts Side reactions involving the phenol group.Consider protecting the hydroxyl group. Alternatively, screen different bases and solvents to find milder conditions.
Dehalogenation of the starting material.Ensure strictly anaerobic conditions and use high-quality, anhydrous solvents.

Data Presentation

The following tables provide a summary of typical reaction parameters and representative yields for the Sonogashira coupling of a substituted o-iodophenol, 4-bromo-3-iodophenol, with various terminal alkynes. These can serve as a starting point for optimizing your own reactions.

Table 1: Summary of Typical Reaction Parameters for the Selective Sonogashira Coupling of 4-Bromo-3-iodophenol [1]

ParameterRecommended Range/ConditionsNotes
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄1 - 3 mol% loading
Copper Co-catalyst CuI1 - 5 mol% loading
Base Triethylamine (TEA), DIPEA, Piperidine2.0 - 3.0 equivalents
Solvent THF, DMF, DioxaneAnhydrous conditions are recommended.
Temperature Room Temperature to 50°CHigher temperatures may risk coupling at the C-Br bond.
Reaction Time 2 - 24 hoursMonitor progress by TLC.

Table 2: Representative Yields for the Coupling of 4-Bromo-3-iodophenol with Various Alkynes [1]

EntryAlkyneR-GroupTypical Yield (%)
1PhenylacetylenePhenyl85 - 95%
21-Hexynen-Butyl80 - 90%
3Trimethylsilylacetylene-Si(CH₃)₃90 - 98%
42-Methyl-3-butyn-2-ol-C(OH)(CH₃)₂75 - 85%
54-Ethynylanisole4-Methoxyphenyl82 - 92%

Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.[1]

Experimental Protocols

General Procedure for the Selective Sonogashira Coupling of 4-Bromo-3-iodophenol with a Terminal Alkyne[1]
  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-3-iodophenol (1.0 eq.), the anhydrous and degassed solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., triethylamine, 2.0-3.0 eq.).

  • Degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-3-(alkynyl)phenol.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst System - Fresh Pd/Cu catalysts? - Appropriate ligand? start->check_catalyst check_reagents Verify Reagent Quality - High purity substrates? - Anhydrous & degassed solvent? - Freshly distilled amine base? check_catalyst->check_reagents check_conditions Optimize Reaction Conditions - Strictly anaerobic? - Correct temperature? - Sufficient base? check_reagents->check_conditions homocoupling Observe Homocoupling? check_conditions->homocoupling pd_black Observe Pd Black? homocoupling->pd_black No go_copper_free Consider Copper-Free Protocol homocoupling->go_copper_free Yes no_start_material Starting Material Consumed? pd_black->no_start_material No restart Restart with Pure Reagents & Strict Anaerobic Conditions pd_black->restart Yes increase_catalyst Increase Catalyst Loading no_start_material->increase_catalyst No end_success Successful Coupling no_start_material->end_success Yes go_copper_free->end_success restart->end_success adjust_temp_base Adjust Temperature/Base - Gentle heating (40-50°C) - Screen different bases adjust_temp_base->end_success increase_catalyst->adjust_temp_base

Troubleshooting workflow for low yields in Sonogashira coupling.
Sonogashira Catalytic Cycle (Copper-Catalyzed)

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Regeneration Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + CuI, Base CuI CuI Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI to Pd Cycle Base Base (e.g., Et₃N)

The interconnected palladium and copper catalytic cycles in Sonogashira coupling.
Potential Catalyst Deactivation Pathway with o-Iodophenols

Deactivation_Pathway cluster_productive Productive Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L₂ Catalyst Ox_Add Oxidative Addition (o-Iodophenol) Active_Catalyst->Ox_Add Aggregation Aggregation Active_Catalyst->Aggregation High Temp./Impurities Transmetalation Transmetalation (Cu-Acetylide) Ox_Add->Transmetalation Chelation Chelation by o-Iodophenol (Pd-O bond formation) Ox_Add->Chelation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Active_Catalyst Regeneration Product Coupled Product Red_Elim->Product Inactive_Complex Inactive Pd(II) Chelate Chelation->Inactive_Complex Pd_Black Palladium Black [Pd(0)]ₙ Aggregation->Pd_Black

Proposed catalyst deactivation pathways in the presence of o-iodophenols.

References

Technical Support Center: Overcoming Side Product Formation in Friedel-Crafts Acylation of Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts acylation of benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to common issues encountered during these electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity - Mixture of Acylated Isomers

Q1: My reaction is producing a mixture of C2 and C3-acylated benzofurans. How can I improve the regioselectivity?

A1: The regioselectivity of Friedel-Crafts acylation on the benzofuran ring is a common challenge, with electrophilic attack possible at both the C2 and C3 positions. The outcome is influenced by a combination of electronic and steric factors, as well as reaction conditions.

  • Understanding the Selectivity:

    • C2-Acylation: Generally favored due to the formation of a more stable benzofuryl-2-acylium intermediate. The positive charge in the transition state can be delocalized over the benzene ring, similar to a benzylic carbocation.

    • C3-Acylation: Can be favored under certain conditions, particularly when the C2 position is sterically hindered. The stability of the C3-acylium intermediate is influenced by the ability of the adjacent oxygen atom's lone pair to delocalize the positive charge.

  • Troubleshooting Steps:

    • Choice of Lewis Acid: The strength and bulkiness of the Lewis acid can significantly impact regioselectivity. Milder Lewis acids, such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄), may offer better selectivity compared to the highly reactive aluminum chloride (AlCl₃). Experimenting with different Lewis acids is recommended.

    • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the stability of the intermediates and transition states. Running the reaction at lower temperatures can often enhance selectivity. Non-polar solvents may favor one isomer over another.

    • Acylating Agent: The nature of the acylating agent (acyl chloride vs. anhydride) can also play a role. Acyl chlorides are generally more reactive and may lead to lower selectivity.

Q2: I am observing acylation on the benzene ring of the benzofuran nucleus (e.g., at C4, C6, or C7). How can I prevent this?

A2: Acylation on the benzene portion of the benzofuran ring is more likely to occur when the furan ring is deactivated by electron-withdrawing groups or when the benzene ring is highly activated.

  • Troubleshooting Steps:

    • Protecting Groups: If the benzene ring has strongly activating substituents (e.g., hydroxyl or methoxy groups), consider using protecting groups to temporarily reduce their activating effect.

    • Milder Conditions: Employing milder Lewis acids and lower reaction temperatures can help to favor acylation on the more reactive furan ring.

    • Alternative Synthetic Routes: If direct acylation consistently yields a mixture of isomers, consider an alternative synthetic strategy, such as an intramolecular Friedel-Crafts reaction of a suitably substituted precursor, which can offer excellent regiocontrol.

Issue 2: Formation of Diacylated or Polyacylated Products

Q3: My reaction is resulting in the formation of diacylated benzofurans. How can I promote mono-acylation?

A3: While the introduction of an acyl group deactivates the benzofuran ring towards further electrophilic substitution, diacylation can occur, especially with highly activated benzofuran substrates or under harsh reaction conditions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the benzofuran to the acylating agent. A slight excess of the benzofuran can also be used to favor mono-acylation.

    • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. Lowering the reaction temperature can also reduce the rate of the second acylation.

    • Order of Addition: Adding the acylating agent slowly to the mixture of the benzofuran and Lewis acid can help to maintain a low concentration of the electrophile and minimize diacylation.

Issue 3: Low Yield and/or Decomposition of Starting Material

Q4: I am getting a low yield of the desired product, and I see a lot of dark, tarry material in my reaction flask. What is causing this?

A4: Benzofurans can be sensitive to strong acids and may undergo polymerization or decomposition, especially in the presence of powerful Lewis acids like AlCl₃.

  • Troubleshooting Steps:

    • Use a Milder Lewis Acid: Switch to a milder Lewis acid such as ZnCl₂, SnCl₄, or even a solid acid catalyst.

    • Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Moisture can deactivate the Lewis acid catalyst and promote side reactions.[1][2]

    • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to minimize decomposition.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude moisture and oxygen, which can contribute to degradation.

Data Presentation

The following tables summarize quantitative data on the regioselectivity of Friedel-Crafts acylation of 2-phenylbenzofuran.

Table 1: Regioisomer Distribution in the Friedel-Crafts Acylation of this compound with Various Benzoyl Chlorides using AlCl₃

Acylating Agent3-Aroyl Isomer (%)4-Aroyl Isomer (%)6-Aroyl Isomer (%)
Benzoyl chlorideMajor ProductTraceMinor Product
4-Nitrobenzoyl chlorideMajor ProductMinor ProductMinor Product
2-(4-nitrophenyl)benzoyl chlorideMinor ProductNot ReportedNot Reported

Data extracted from GC/MS analysis of crude reaction mixtures.[3]

Table 2: Influence of Lewis Acid on the Acylation of Benzofuran with Benzoic Anhydride

Lewis AcidProductYield (%)
[CholineCl][ZnCl₂]₃3-BenzoylbenzofuranExcellent

Reaction performed under microwave irradiation.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of this compound with Benzoyl Chloride using AlCl₃

This protocol is adapted from a reported procedure for the synthesis of 3-benzoyl-2-phenylbenzofuran and its regioisomers.[3]

Materials:

  • This compound

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension via the addition funnel over 10-15 minutes.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to isolate the desired acylbenzofuran isomer(s).

Mandatory Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification reagents Combine Benzofuran & Lewis Acid in Anhydrous Solvent cooling Cool to 0 °C reagents->cooling Stir add_acyl Slowly Add Acylating Agent cooling->add_acyl Maintain Temp. stir Stir at 0 °C to RT add_acyl->stir monitor Monitor by TLC stir->monitor quench Quench with Ice/HCl monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify Product dry->purify

Caption: Experimental workflow for a typical Friedel-Crafts acylation of benzofuran.

Troubleshooting_Regioselectivity cluster_furan_ring Acylation on Furan Ring (C2 vs. C3) cluster_benzene_ring Acylation on Benzene Ring start Poor Regioselectivity (Mixture of Isomers) lewis_acid Change Lewis Acid (e.g., AlCl₃ to ZnCl₂) start->lewis_acid temp_solvent Lower Temperature & Optimize Solvent start->temp_solvent acyl_agent Consider Acyl Anhydride instead of Acyl Chloride start->acyl_agent milder_cond Use Milder Conditions (Lewis Acid, Temp.) start->milder_cond protect_groups Protect Activating Groups on Benzene Ring start->protect_groups result Desired Regioisomer lewis_acid->result Improved Selectivity temp_solvent->result Improved Selectivity acyl_agent->result Improved Selectivity milder_cond->result Improved Selectivity protect_groups->result Improved Selectivity

Caption: Troubleshooting guide for poor regioselectivity in benzofuran acylation.

Reaction_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization acyl_chloride Acyl Chloride (R-COCl) complex Acyl Chloride-Lewis Acid Complex acyl_chloride->complex lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complex acylium_ion Acylium Ion (R-C≡O⁺) complex->acylium_ion Cleavage sigma_complex Sigma Complex (Carbocation Intermediate) acylium_ion->sigma_complex benzofuran Benzofuran benzofuran->sigma_complex deprotonation Deprotonation by [AlCl₄]⁻ sigma_complex->deprotonation product Acylbenzofuran deprotonation->product

Caption: General mechanism of Friedel-Crafts acylation of benzofuran.

References

Technical Support Center: Purification of Crude 2-Phenylbenzofuran Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-phenylbenzofuran and its derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound products.

Issue Possible Cause(s) Solution(s)
Low Recovery After Column Chromatography 1. Decomposition on Silica Gel: Benzofuran derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] 2. Irreversible Adsorption: Strong interactions between the compound (especially those with polar functional groups like hydroxyls) and the stationary phase can lead to product loss.[1] 3. Inappropriate Solvent System: An eluent with polarity that is too low may not efficiently move the product off the column, while one that is too high can lead to co-elution with impurities.1. Deactivate Silica Gel: Before use, wash the silica gel with a solvent mixture containing a small amount of a base, such as 1% triethylamine in your eluent system, to neutralize acidic sites.[1] 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1] 3. Optimize Eluent System via TLC: Before running the column, identify an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired product.[1] 4. Minimize Contact Time: Employ flash column chromatography to reduce the time the compound spends on the stationary phase.[1]
Product is an Oil Instead of a Solid 1. Residual Solvent: The presence of even trace amounts of solvent can prevent crystallization.[2] 2. Minor Impurities: Small amounts of impurities can disrupt the crystal lattice formation.[2]1. High Vacuum Drying: Dry the product under a high vacuum for an extended period to remove all residual solvent.[1] 2. Induce Crystallization: Attempt to induce crystallization by dissolving the oil in a minimal amount of a non-polar solvent (e.g., hexane) and storing it at a low temperature (e.g., in a freezer). Scratching the inside of the flask with a glass rod can also initiate crystal growth.[2] 3. Trituration: Add a solvent in which the this compound is poorly soluble but the impurities are soluble. Stirring the mixture may cause the product to precipitate as a solid.[1] 4. Re-purification: If crystallization fails, re-purify the oil using flash column chromatography with a shallow solvent gradient to better separate closely eluting impurities.[2]
Persistent Impurities After Purification 1. Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.[1] 2. Formation of Byproducts: The synthesis of 2-phenylbenzofurans can sometimes yield side-products like dimers or acylated benzofurans, depending on the synthetic route.[3]1. Recrystallization: This is a highly effective method for removing minor, structurally similar impurities. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.[1] 2. Optimize Chromatography: If recrystallization is not successful, refine the column chromatography conditions. A shallower gradient of the eluent can improve the resolution between the product and persistent impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound products?

A1: Common impurities can include unreacted starting materials, residual catalysts (e.g., palladium or nickel complexes), and side-products from the synthesis.[4] Depending on the synthetic method, byproducts such as dimers or unexpectedly acylated benzofurans may also be present.[3]

Q2: What is the recommended primary purification method for crude this compound?

A2: The most frequently reported and generally effective method for purifying this compound and its derivatives is flash column chromatography using silica gel.[4]

Q3: How do I select the best solvent system for column chromatography of this compound?

A3: The ideal solvent system should be determined by preliminary analysis using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4][5] The ratio of the solvents should be adjusted to achieve a good separation of the this compound spot from any impurity spots, with a target Rf value of approximately 0.2-0.4 for the product.[1]

Q4: Can recrystallization be used to purify this compound?

A4: Yes, recrystallization is an excellent technique for purifying this compound, especially for removing minor impurities after an initial purification by column chromatography.[6] Methanol and n-hexane have been reported as effective recrystallization solvents for 2-arylbenzofuran derivatives.[6]

Q5: What analytical techniques are recommended for assessing the purity of the final this compound product?

A5: A combination of analytical techniques is recommended to confirm the purity and identity of the final product. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative data on the purity of the compound.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the this compound.[7]

Data Presentation

The following table summarizes purification conditions reported for this compound and related derivatives.

CompoundPurification MethodStationary PhaseEluent/Solvent SystemYield (%)
2-Methyl-3-phenylbenzofuranFlash column chromatographySilica gelHexane/ethyl acetate gradient~90% (cyclization step)
This compound derivativesColumn chromatographySilica gelHexane/Ethyl acetate (9:1)35-75%
7-Methoxy-2-phenylbenzofuranRecrystallization-n-Hexane90.91%
2-Arylbenzofuran derivativesRecrystallization-Methanol-

Experimental Protocols

Protocol 1: Flash Column Chromatography for Purification of this compound
  • Preparation of the Column:

    • Select a glass column of an appropriate size based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Carefully pour the slurry into the column, ensuring even packing without air bubbles. Add a layer of sand to the top of the silica gel to prevent disturbance of the bed.

    • Equilibrate the column by running the initial eluent through it until the packing is stable.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[2]

  • Elution:

    • Begin elution with the least polar solvent system determined from your initial TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.

    • Collect fractions in test tubes.[2]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Choose a solvent or solvent system in which the this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common choices for benzofuran derivatives include methanol, ethanol, and hexane.[6][9]

  • Dissolution:

    • Place the crude or partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • To maximize yield, place the flask in an ice bath or refrigerator to further decrease the solubility of the product.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under a vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow crude Crude this compound Product tlc TLC Analysis to Determine Eluent System crude->tlc column Flash Column Chromatography tlc->column Optimized Eluent recrystallization Recrystallization column->recrystallization Partially Pure Fractions pure_product Pure this compound column->pure_product Pure Fractions waste Impurities column->waste Impure Fractions recrystallization->pure_product analysis Purity Analysis (NMR, HPLC, MS) pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield oily_product Product is an Oil? start->oily_product impure_product Still Impure? start->impure_product check_silica Decomposition on Silica? Irreversible Adsorption? low_yield->check_silica Yes check_solvent Residual Solvent? oily_product->check_solvent Yes check_impurities Minor Impurities? oily_product->check_impurities If still oily recrystallize Recrystallize or Re-run Column impure_product->recrystallize Yes deactivate_silica Deactivate Silica or Use Alumina check_silica->deactivate_silica high_vac Dry Under High Vacuum check_solvent->high_vac check_impurities->recrystallize

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Addressing Poor Solubility of 2-Arylbenzofuran Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 2-arylbenzofuran derivatives and encountering challenges with their solubility in biological assays. Poor solubility can lead to inaccurate and irreproducible results, hindering research progress. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my 2-arylbenzofuran derivatives precipitate when I dilute my DMSO stock solution into an aqueous assay buffer?

A1: This is a common issue known as "solvent shock." 2-arylbenzofuran derivatives are often hydrophobic and dissolve well in organic solvents like dimethyl sulfoxide (DMSO).[1] However, when this concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound's solubility drastically decreases, causing it to precipitate out of the solution.[2] The final concentration of DMSO in your assay should ideally be kept below 0.5% to avoid solvent-induced toxicity, which may not be sufficient to keep your compound dissolved.[1]

Q2: What is the first and most straightforward step to address precipitation?

A2: The initial step is to optimize the final concentration of your co-solvent (usually DMSO) in the assay.[1] You should perform a vehicle tolerance study on your specific cell line or assay system to determine the maximum concentration of the co-solvent that does not elicit a biological response or cause toxicity.[3] If a higher concentration of the co-solvent is tolerated, this may be the simplest solution to maintain your compound's solubility.

Q3: My compound still precipitates even after optimizing the co-solvent concentration. What are my next options?

A3: If optimizing the primary co-solvent is insufficient, you can explore several other strategies. These include using a combination of co-solvents, adjusting the pH of your buffer, or employing formulation techniques such as the use of surfactants, cyclodextrins, or lipid-based systems.[4][5] Each of these approaches aims to increase the aqueous solubility of your hydrophobic compound.

Q4: How do I choose the right solubilization strategy for my specific 2-arylbenzofuran derivative?

A4: The optimal strategy is compound-dependent and often requires empirical testing. A good starting point is to assess the physicochemical properties of your derivative, such as its pKa. For ionizable compounds, pH modification can be effective.[4] For neutral and highly lipophilic compounds, cyclodextrins or lipid-based formulations may be more suitable.[3][6] It is recommended to screen a few different methods to find the one that provides the best solubility without interfering with your assay.

Q5: Can the solubilization method affect the biological activity of my compound?

A5: Yes, it is crucial to include proper vehicle controls in your experiments to ensure that the chosen solubilization method does not interfere with the assay readout or the biological activity of your compound.[1] For instance, some surfactants can disrupt cell membranes, and cyclodextrins could potentially interact with other components in your assay.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution
Observation Potential Cause Recommended Solution
The solution becomes cloudy or forms visible particles immediately after adding the DMSO stock to the aqueous buffer.Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.[2]1. Slow Addition & Mixing: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal. 2. Serial Dilution: Perform an intermediate dilution step. For example, dilute the DMSO stock into a small volume of buffer containing a higher concentration of co-solvent before the final dilution into the assay medium.
Concentration Too High: The final concentration of the compound exceeds its maximum aqueous solubility.1. Lower the Final Concentration: Test a range of lower concentrations of your compound to find its soluble limit in your assay medium. 2. Increase Co-solvent (if tolerated): If your assay can tolerate a higher percentage of DMSO or another co-solvent, this can increase the solubility limit.[1]
Issue 2: Precipitation Over Time During Incubation
Observation Potential Cause Recommended Solution
The solution is initially clear but becomes cloudy or forms a precipitate during incubation at 37°C.Temperature Effects: Changes in temperature can affect compound solubility.[7]1. Pre-warm Solutions: Ensure all your solutions, including the assay buffer and media, are pre-warmed to the incubation temperature before adding the compound. 2. Maintain Temperature Stability: Ensure the incubator provides a stable and consistent temperature.
Interaction with Media Components: The compound may be interacting with proteins, salts, or other components in the cell culture medium, leading to precipitation.[7]1. Test in Simpler Buffer: Assess the compound's solubility in a simpler buffer (e.g., PBS) to determine if media components are the cause. 2. Use of Surfactants: A low, non-toxic concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) can help stabilize the compound in the presence of media components.
pH Shift: The pH of the medium can change during incubation due to cellular metabolism, affecting the solubility of pH-sensitive compounds.[2]1. Use a Buffered System: Ensure your medium is adequately buffered (e.g., with HEPES) to maintain a stable pH throughout the experiment. 2. Assess pH-Solubility Profile: Determine the solubility of your compound at different pH values to understand its sensitivity.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various strategies to improve the solubility of poorly soluble compounds like 2-arylbenzofuran derivatives. The presented values are illustrative and aim to show the relative improvement that can be expected with each method. Actual solubility will vary depending on the specific derivative.

Solubilization Strategy Typical Concentration Range Illustrative Solubility of a Model 2-Arylbenzofuran Derivative (µg/mL) Advantages Disadvantages
Aqueous Buffer (pH 7.4) N/A< 1BaselineN/A
Co-solvent (DMSO) 0.5% - 2% (v/v)5 - 20Simple to prepare, widely used.[1]Potential for cytotoxicity at higher concentrations.[3]
Co-solvent (Ethanol) 1% - 5% (v/v)10 - 50Generally well-tolerated by many cell lines.Can be volatile and may affect some enzymes.
pH Adjustment pH 6.0 - 8.02 - 15 (for an acidic derivative)Effective for ionizable compounds.[4]Can alter biological activity and cellular function.
Surfactant (Pluronic F-68) 0.01% - 0.1% (w/v)20 - 100Can significantly increase solubility and prevent aggregation.May interfere with some assays or have cellular effects.
Cyclodextrin (HP-β-CD) 1% - 5% (w/v)50 - 500+High solubilizing capacity, low toxicity.[3]Can be expensive, may interact with other molecules.
Nanosuspension N/A> 1000Greatly enhances dissolution rate and bioavailability.[3]Requires specialized equipment and formulation expertise.

Experimental Protocols

Protocol 1: Co-solvent Screening for Solubility Enhancement

Objective: To determine the most effective co-solvent and its optimal concentration for solubilizing a 2-arylbenzofuran derivative.

Materials:

  • 2-arylbenzofuran derivative

  • DMSO (anhydrous)

  • Ethanol (200 proof)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

  • Aqueous assay buffer (e.g., PBS or cell culture medium)

  • 96-well clear-bottom microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM stock solution of the 2-arylbenzofuran derivative in 100% DMSO.

  • In the 96-well plate, prepare serial dilutions of each co-solvent (Ethanol, PEG 400, Propylene glycol) in the aqueous assay buffer to achieve final concentrations of 1%, 2%, 5%, and 10% (v/v).

  • To each well containing the co-solvent dilutions, add the 10 mM compound stock solution to reach a final compound concentration that is known to precipitate (e.g., 50 µM). Ensure the final DMSO concentration from the stock solution is kept constant and minimal (e.g., 0.5%).

  • Include control wells with the compound in buffer with only 0.5% DMSO.

  • Seal the plate and incubate at the experimental temperature (e.g., 37°C) for 1 hour.

  • Visually inspect the plate for any signs of precipitation against a dark background.

  • Quantify the turbidity by measuring the absorbance at 600 nm using a microplate reader. A higher absorbance indicates greater precipitation.

  • Select the co-solvent and concentration that provides the best solubility (lowest absorbance) without any visible precipitate.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a 2-arylbenzofuran derivative by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 2-arylbenzofuran derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Oven

Procedure:

  • Determine Stoichiometry: Perform a phase solubility study to determine the optimal molar ratio of the 2-arylbenzofuran derivative to HP-β-CD. This typically ranges from 1:1 to 1:5.

  • Kneading Method: a. Weigh out the 2-arylbenzofuran derivative and HP-β-CD in the predetermined molar ratio. b. Place the powders in a mortar and mix them thoroughly. c. Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a thick paste. d. Knead the paste vigorously for 45-60 minutes. e. Dry the resulting solid in an oven at 40-50°C until all the solvent has evaporated. f. The resulting dry powder is the inclusion complex.

  • Solubility Assessment: a. Prepare a saturated solution of the inclusion complex in your aqueous assay buffer. b. Shake the solution at room temperature for 24 hours. c. Centrifuge the solution to pellet any undissolved material. d. Analyze the concentration of the 2-arylbenzofuran derivative in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine its enhanced solubility.

Mandatory Visualizations

Signaling Pathway Diagrams

2-arylbenzofuran derivatives have been investigated as multi-target agents for Alzheimer's disease, notably as inhibitors of Cholinesterase (ChE) and Beta-secretase 1 (BACE1).

Cholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Cleft ACh ACh->ACh_Cleft Release ChAT Choline Acetyltransferase ChAT->ACh Choline_Uptake Choline Choline_Uptake->ChAT Synthesis AChE Acetylcholinesterase (AChE) ACh_Cleft->AChE Hydrolysis AChR ACh Receptor ACh_Cleft->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Benzofuran 2-Arylbenzofuran Derivative Benzofuran->AChE Inhibition Choline_Acetate->Choline_Uptake Reuptake Signal Signal Transduction AChR->Signal

Caption: Cholinesterase Inhibition by 2-Arylbenzofuran Derivatives.

BACE1_Inhibition cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage BACE1 Beta-secretase 1 (BACE1) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Benzofuran 2-Arylbenzofuran Derivative Benzofuran->BACE1 Inhibition Abeta Amyloid-β (Aβ) Peptide C99->Abeta Cleavage Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques Aggregation

Caption: BACE1 Inhibition by 2-Arylbenzofuran Derivatives.

Experimental Workflow Diagram

Solubility_Workflow start Start: Poorly Soluble 2-Arylbenzofuran Derivative stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Buffer stock->dilute precipitate_check Precipitation Occurs? dilute->precipitate_check no_precipitate Proceed with Assay precipitate_check->no_precipitate No troubleshoot Troubleshoot Solubility precipitate_check->troubleshoot Yes optimize_dmso Optimize Final DMSO Concentration troubleshoot->optimize_dmso use_cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) troubleshoot->use_cosolvent adjust_ph Adjust Buffer pH troubleshoot->adjust_ph use_surfactant Add Surfactant (e.g., Pluronic F-68) troubleshoot->use_surfactant use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->use_cyclodextrin recheck Re-evaluate Solubility optimize_dmso->recheck use_cosolvent->recheck adjust_ph->recheck use_surfactant->recheck use_cyclodextrin->recheck recheck->no_precipitate Soluble recheck->troubleshoot Insoluble

Caption: Troubleshooting Workflow for Poor Compound Solubility.

References

Technical Support Center: Optimization of Mobile Phase for HPLC Analysis of Benzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the HPLC analysis of benzofuran compounds, with a specific focus on mobile phase optimization.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for benzofuran compounds?

A good starting point for analyzing benzofuran derivatives is a reversed-phase HPLC method.[1] Typically, this involves a C18 column paired with a gradient elution using a mobile phase consisting of acetonitrile or methanol and water.[1] The addition of a small amount of acid, such as 0.1% formic acid, is crucial for achieving sharp peaks by suppressing the ionization of any phenolic hydroxyl groups within the benzofuran structure and minimizing interactions with the column's stationary phase.[1][2]

Q2: Why is it important to add an acid modifier (e.g., formic acid, phosphoric acid) to the mobile phase for benzofuran analysis?

Adding an acid modifier to the mobile phase serves two primary purposes. First, it helps to keep acidic analytes, such as those with phenolic groups common in benzofuran derivatives, in their neutral, protonated form, which promotes better retention and symmetrical peak shapes in reversed-phase chromatography.[1] Second, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing secondary interactions that can lead to peak tailing.[1] For mass spectrometry (MS) detection, volatile acids like formic acid are preferred over non-volatile ones like phosphoric acid.[2]

Q3: What are the key mobile phase parameters that can be adjusted to improve the separation of benzofuran compounds?

To enhance the separation of benzofuran compounds, several mobile phase parameters can be systematically adjusted:

  • Organic Solvent Composition: Altering the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase directly impacts the retention time and resolution of compounds.[3][4][5]

  • Mobile Phase pH: The pH is critical for ionizable compounds, as it affects their ionization state and interaction with the stationary phase.[3][4][6]

  • Choice of Organic Solvent: Switching between different organic solvents, such as from acetonitrile to methanol, can alter the selectivity of the separation due to different chemical interactions.[5]

  • Gradient Elution: Employing a gradient, where the solvent strength is changed during the run, is highly effective for separating complex mixtures of benzofurans with varying polarities.[3][6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of benzofurans in a question-and-answer format.

Q4: My benzofuran peak is tailing. What are the common causes and how can I fix it?

A: Peak tailing for compounds like benzofurans is a frequent issue, often related to secondary interactions or mobile phase incompatibility.

  • Cause 1: Secondary Silanol Interactions: Hydroxyl groups on the benzofuran structure can interact with active silanol groups on the silica-based C18 column.[1]

    • Solution: Add a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the silanol groups, thereby reducing these unwanted interactions.[1]

  • Cause 2: Incorrect Mobile Phase pH: If the mobile phase pH is too high, phenolic groups on the analyte can become deprotonated, leading to increased interaction with the stationary phase and tailing.[1]

    • Solution: Ensure the mobile phase pH is sufficiently acidic to maintain the analyte in its neutral form.[1]

  • Cause 3: Column Overload: Injecting too high a concentration of the sample can saturate the column, resulting in asymmetrical peaks.[1][8]

    • Solution: Reduce the injection volume or dilute the sample.[1][8]

Q5: I am observing poor resolution or overlapping peaks for my benzofuran analytes. What steps should I take?

A: Poor resolution means the peaks are not adequately separated, which is a critical issue for accurate quantification.

  • Cause 1: Inadequate Mobile Phase Strength: The organic-to-aqueous solvent ratio may not be optimal for separation.

    • Solution: Systematically adjust the mobile phase composition. For reversed-phase HPLC, decreasing the amount of organic solvent (weaker mobile phase) will generally increase retention times and may improve resolution. You can also optimize the gradient slope for better separation of complex mixtures.[9]

  • Cause 2: Suboptimal Selectivity: The chosen mobile phase and stationary phase may not provide sufficient chemical differentiation between the analytes.

    • Solution 1: Change the organic modifier (e.g., switch from acetonitrile to methanol). This can alter π-π interactions and change elution patterns.[5]

    • Solution 2: Adjust the pH of the mobile phase. This can change the ionization state of analytes and significantly impact their retention and selectivity.[4]

    • Solution 3: If mobile phase optimization is insufficient, consider a different column chemistry (e.g., a Phenyl or Cyano column instead of C18) to introduce different separation mechanisms.[4]

Q6: My retention times are fluctuating from one injection to the next. What could be the cause?

A: Unstable retention times compromise the reliability and reproducibility of the analytical method.

  • Cause 1: Inconsistent Mobile Phase Composition: If the mobile phase is prepared by online mixing, the pump may not be proportioning the solvents accurately.[10] Evaporation of the more volatile solvent component can also alter the composition over time.[8]

    • Solution: Degas the mobile phase solvents properly before use.[1] If using a gradient pump, prime each line to ensure proper solvent delivery. Consider manually preparing the mobile phase to eliminate pump proportioning as a variable.[10]

  • Cause 2: Column Temperature Fluctuations: The column temperature has a significant effect on retention time; a change of just 1°C can alter retention by 1-2%.[1]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout all analyses.[1][10]

  • Cause 3: Pump Issues: Air bubbles, worn pump seals, or faulty check valves can cause the flow rate to be inconsistent, leading to shifting retention times.[1]

    • Solution: Ensure the mobile phase is thoroughly degassed.[1] Perform regular maintenance on the pump, including checking and replacing seals and check valves as needed.

Q7: I am observing split or distorted peaks. What is the likely problem?

A: Split peaks often indicate a problem with the sample path at or before the column inlet.

  • Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1]

  • Cause 2: Partially Blocked Column Frit or Void in Column: A blockage at the column inlet or a void in the packing material can disrupt the flow path, causing the peak to split.[1][8]

    • Solution: Try back-flushing the column to dislodge particulates from the inlet frit. If this fails, the frit or the entire column may need to be replaced.[1]

Data Presentation

Table 1: Representative HPLC Method Parameters for Benzofuran Compounds

CompoundColumnMobile PhaseElutionFlow RateDetection (Wavelength)Retention Time (min)
Carbofuran C18 Reversed-PhaseAcetonitrile : Potassium Dihydrogen Orthophosphate Buffer (60:40 v/v), pH 5.8[11][12]Isocratic1.0 mL/min[11][12]UV (282 nm)[11][12]~4.05[7][12]
2-(2-thienyl)benzofuran C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[7]Gradient1.0 mL/min[7]UV/MS~5.8[7]
Vilazodone C18 Reversed-PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[7]Gradient1.0 mL/min[7]UV/MS~6.8[7]
2,3-Benzofuran Newcrom R1Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS)[2]IsocraticNot SpecifiedUV/MSNot Specified

Table 2: Summary of Common HPLC Issues and Mobile Phase-Related Solutions

IssuePotential Cause (Mobile Phase Related)Recommended Solution
Peak Tailing Secondary interactions with silanols; Mobile phase pH too high.[1]Add 0.1% formic or trifluoroacetic acid to the mobile phase; Ensure the mobile phase is sufficiently acidic.[1]
Peak Fronting Sample solvent is stronger than the mobile phase.[1]Dissolve the sample in the initial mobile phase composition.[1]
Poor Resolution Mobile phase strength is not optimal; Poor selectivity.Adjust the organic/aqueous ratio; Change the organic modifier (e.g., ACN vs. MeOH); Adjust the mobile phase pH.[4][5]
Split Peaks Sample solvent is incompatible with the mobile phase.[1]Dissolve the sample in a solvent that is weaker than or matches the mobile phase.[1]
Retention Time Drift Mobile phase composition is changing (evaporation, poor mixing); Column temperature is unstable.[8][10]Degas solvents; Use a column oven to maintain a constant temperature.[1]
No/Small Peaks Mobile phase conditions are incorrect, causing all compounds to elute at the solvent front.[13]Use a weaker starting mobile phase (less organic solvent in reversed-phase) to increase retention.

Experimental Protocols

General Protocol for Reversed-Phase HPLC-UV Analysis of Benzofuran Derivatives

This protocol provides a general starting point and should be optimized for specific applications and instrumentation.[7]

1. Sample Preparation (from Pharmaceutical Formulation):

  • Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the active benzofuran derivative and transfer to a 100 mL volumetric flask.[7]

  • Add approximately 70 mL of a suitable solvent such as acetonitrile or methanol.[7]

  • Sonicate the mixture for 15 minutes to ensure complete dissolution of the compound.[7]

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.[7]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • If necessary, perform further dilutions with the mobile phase to bring the concentration into the optimal calibration range.[7]

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary gradient pump, autosampler, column oven, and UV detector is suitable.[7]

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid

  • Gradient Program (Example): Start at 30% B, increase linearly to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then return to the initial 30% B and equilibrate for 5 minutes before the next injection.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.[7]

  • Detection: UV detector set to a wavelength appropriate for the specific benzofuran derivative (e.g., 282 nm for Carbofuran).[11]

Visualizations

G start Problem: Poor Peak Resolution (Rs < 1.5) check_k Is retention factor (k') optimal? (2 < k' < 10) start->check_k adjust_strength Adjust Mobile Phase Strength (Modify % Organic Solvent) check_k->adjust_strength No check_alpha Is selectivity (α) sufficient? check_k->check_alpha Yes adjust_strength->check_k change_organic Change Organic Solvent (e.g., Acetonitrile to Methanol) check_alpha->change_organic No change_ph Modify Mobile Phase pH check_alpha->change_ph No change_column Change Column Chemistry (e.g., C18 to Phenyl) check_alpha->change_column No check_n Is efficiency (N) maximized? check_alpha->check_n Yes end_node Resolution Optimized change_organic->end_node change_ph->end_node change_column->end_node adjust_flow Optimize Flow Rate (Lower flow rate often increases N) check_n->adjust_flow No adjust_temp Adjust Column Temperature check_n->adjust_temp No check_n->end_node Yes adjust_flow->end_node adjust_temp->end_node

Caption: Logical workflow for troubleshooting poor peak resolution in HPLC.

G cluster_opt Mobile Phase Optimization Loop start Define Analytical Requirements (e.g., Analytes, Matrix, Sensitivity) select_mode Select Chromatographic Mode (Reversed-Phase for Benzofurans) start->select_mode select_column Select Initial Column (e.g., C18, 150mm x 4.6mm, 5µm) select_mode->select_column optimize_solvent 1. Select & Optimize Organic Solvent (Acetonitrile vs. Methanol, Isocratic vs. Gradient) select_column->optimize_solvent optimize_ph 2. Optimize Mobile Phase pH (Crucial for ionizable benzofurans) optimize_solvent->optimize_ph Iterate optimize_additives 3. Optimize Additives (e.g., Buffer, Ion-Pair Reagent) optimize_ph->optimize_additives Iterate optimize_additives->optimize_solvent Iterate optimize_params Optimize Other Parameters (Flow Rate, Temperature, Injection Vol.) optimize_additives->optimize_params validate Method Validation (ICH Guidelines: Specificity, Linearity, Accuracy, Precision) optimize_params->validate routine Routine Analysis validate->routine

Caption: General workflow for HPLC method development for benzofuran analysis.

References

Validation & Comparative

A Comparative Validation of HPLC and GC-MS for the Analysis of 2-Phenylbenzofuran and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-phenylbenzofuran and its related compounds is crucial due to their significant pharmacological activities.[1][2] The selection of an appropriate analytical method is a critical decision that impacts data quality, reliability, and the overall efficiency of research and development processes. This guide presents a detailed cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of benzofuran compounds, offering a direct comparison of their performance based on experimental data.

The choice between HPLC and GC-MS is largely dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.[3] HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] In contrast, GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing excellent separation and definitive identification based on mass spectra.[3] For non-volatile benzofuran derivatives, a derivatization step may be necessary to increase their volatility for GC-MS analysis.[3]

Quantitative Performance Comparison

The selection of an analytical technique is heavily dependent on its performance characteristics. The following tables summarize the quantitative data from a cross-validation study on a representative benzofuran derivative, 2-(2-thienyl)benzofuran.[1]

Table 1: Linearity and Range [1]

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)0.99980.9995
Equationy = 45872x + 1253y = 89753x + 876

Table 2: Accuracy (Recovery) [1]

Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL)99.2 ± 1.5101.5 ± 2.1
Medium (25 µg/mL)100.5 ± 1.199.8 ± 1.8
High (75 µg/mL)99.8 ± 1.3100.2 ± 1.5

Table 3: Precision (Relative Standard Deviation - RSD) [1]

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday< 1.0< 2.0
Interday< 1.5< 2.5

Table 4: Sensitivity (LOD & LOQ) [1]

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD)0.150.02
Limit of Quantitation (LOQ)0.50.05

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and adaptation of analytical methods. The following sections outline the methodologies used to obtain the comparative data.[1]

HPLC-UV Method

  • Instrumentation : A standard High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column : A reverse-phase C18 column is typically used for the separation of benzofuran derivatives.[3]

  • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection Wavelength : 310 nm.[1]

  • Sample Preparation : A stock solution of the benzofuran derivative is prepared in a suitable diluent like acetonitrile. Working standards are prepared by serial dilution in the mobile phase.[1]

GC-MS Method

  • Instrumentation : A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.[1]

  • Column : An Agilent J&W VF-5ms low-bleed/MS GC capillary column (30 m, 0.25 mm i.d., 0.25 μm film thickness) or similar.[4]

  • Carrier Gas : Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program : Start at 150°C (hold for 1 minute), ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • Injector Temperature : 250°C (splitless mode).[1]

  • MS Detection (EI) :

    • Ionization Energy: 70 eV.[1]

    • Scan Range: m/z 50-400.[1]

  • Sample Preparation : A stock solution is prepared in a suitable solvent such as dichloromethane.[4] Working standards are made by further dilution.[1]

Method Selection Workflow

The following diagram illustrates the logical workflow for selecting between HPLC and GC-MS for the analysis of this compound and its derivatives.

Method Selection Workflow Workflow for Analytical Method Selection A Define Analyte Properties (Volatility, Thermal Stability) B Is the this compound derivative volatile and thermally stable? A->B C GC-MS is a suitable choice. Consider direct injection. B->C Yes E Is derivatization to increase volatility feasible? B->E No D HPLC is the preferred method. E->D No F Proceed with GC-MS after derivatization. E->F Yes

Caption: Logical workflow for selecting an analytical method.

Analytical Workflow Comparison

The general analytical workflows for both HPLC and GC-MS, from sample preparation to data analysis, are depicted below.

Analytical Workflow Comparison cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_A Sample Preparation (Dissolution) HPLC_B HPLC Separation (C18 Column, Liquid Mobile Phase) HPLC_A->HPLC_B HPLC_C UV Detection HPLC_B->HPLC_C HPLC_D Data Analysis (Chromatogram) HPLC_C->HPLC_D GC_A Sample Preparation (Dissolution +/- Derivatization) GC_B GC Separation (Capillary Column, Gas Carrier) GC_A->GC_B GC_C MS Detection (Ionization and Mass Analysis) GC_B->GC_C GC_D Data Analysis (Chromatogram & Mass Spectrum) GC_C->GC_D

Caption: General analytical workflows for HPLC and GC-MS.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylbenzofuran Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylbenzofuran scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including potent anticancer effects. This guide provides an objective comparison of this compound derivatives and their analogs, focusing on the structure-activity relationships (SAR) that govern their anticancer efficacy. The information is supported by experimental data from peer-reviewed literature, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the design and development of novel anticancer therapeutics.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the benzofuran core and the 2-phenyl ring.[1][2] Early SAR studies revealed that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxic activity.[2]

Substitutions on the Benzofuran Core:
  • Position 3: The introduction of a methyl group at the 3-position has been shown to be a key determinant of cytotoxic activity. For instance, a 3-methylbenzofuran derivative with a p-methoxy group exhibited potent antiproliferative activity against the A549 lung cancer cell line.[1] Halogenation, such as the addition of a bromine atom to the methyl group at the 3-position, can significantly enhance cytotoxic activity against leukemia cell lines.[1][2]

  • Position 5: Benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway. A compound with a specific substitution pattern at this position showed inhibition of both p53-null and p53-mutated cancer cells.[2]

  • Position 6: The presence of a methoxy group at the 6-position has been found to be essential for high antiproliferative activity in certain series of benzofuran-triazole derivatives.[3]

  • Carboxamide Moiety at C-2: The presence of an N-phenethyl carboxamide group at the C-2 position can significantly enhance antiproliferative activity.[2] Further substitution on the N-phenethyl ring, such as with a morpholinyl group, can further boost this activity.[2]

Substitutions on the 2-Phenyl Ring:

The electronic properties of substituents on the 2-phenyl ring also play a critical role. For instance, in a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamides, groups that exert a +M (mesomeric) effect and hydrophobic groups on the N-phenyl ring were found to potentiate the anticancer and NF-κB inhibitory activities, respectively.[4]

Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives and related analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their potency.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pin1 Inhibitors
4,6-di(benzyloxy)-3-phenylbenzofuranPin1 assay0.874Juglone-
Tubulin Polymerization Inhibitors
Benzofuran derivative 30aHepG2-Doxorubicin-
Benzofuran derivative 29bMCF-7, HepG2-Doxorubicin-
Benzofuran derivative 31cMCF-7, HepG2-Doxorubicin-
VEGFR-2 Inhibitors
3-methylbenzofuran derivative 16b (with p-methoxy group)A5491.48Staurosporine1.52
General Cytotoxic Agents
7-Methyl-2-phenylbenzofuranK562 (Leukemia)5Doxorubicin1.136
7-Methyl-2-phenylbenzofuranHL60 (Leukemia)0.1--
Bromo derivative 14cHCT116 (Colon Cancer)3.27--
Benzofuran-2-carboxamide derivative 50gHCT-1160.87--
Benzofuran-2-carboxamide derivative 50gHeLa0.73--
Benzofuran-2-carboxamide derivative 50gA5490.57--
Benzofuran-2-carboxamide derivative 50gHepG25.74--
2-Benzoylbenzofuran derivative 11eAnti-oestrogen receptor-dependent breast cancer cells-Tamoxifen, Raloxifene-
Ailanthoidol (natural benzofuran)Huh7 (mutant p53)22 (48h)--
Ailanthoidol (natural benzofuran)HepG2 (wild-type p53)>80--

Note: IC50 values are dependent on the specific experimental conditions and cell lines used.[5]

Mechanisms of Action

Several mechanisms of action have been elucidated for this compound anticancer agents:

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase, disruption of mitotic spindle formation, and subsequent apoptosis.[6]

  • Kinase Inhibition:

    • VEGFR-2: Some benzofuran derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1]

    • Pin1: this compound scaffolds have been identified as good inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), which plays an oncogenic role in several human cancers.[6][7]

    • EGFR: Certain 2-acetylbenzofuran hybrids have shown remarkable inhibitory activity against EGFR kinase.[6]

  • Induction of Apoptosis: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[6]

  • NF-κB Inhibition: Novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival.[4]

  • Cell Cycle Arrest: The natural benzofuran derivative, ailanthoidol, induces G1 arrest in hepatoma cells by reducing the expression of cyclin D1 and CDK2.[6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][5]

Protocol: [1][5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

In Vitro VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[1]

Protocol: [1]

  • Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture contains recombinant human VEGFR-2, a substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

To visually represent the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Dimerization Autophosphorylation VEGF->VEGFR2:f0 Binding PLCg PLCγ VEGFR2:f1->PLCg PI3K PI3K VEGFR2:f1->PI3K Ras Ras VEGFR2:f1->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Benzofuran This compound Derivative Benzofuran->VEGFR2:f1 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound Derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Kinase_Assay Kinase Inhibition Assays (e.g., VEGFR-2) IC50->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis_Assay SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Cycle->SAR_Analysis Apoptosis_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: General Experimental Workflow for Anticancer Drug Discovery.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of Substituted 2-Phenylbenzofuran Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological efficacy of substituted 2-phenylbenzofuran analogs, supported by experimental data. The benzofuran scaffold is a well-established pharmacophore, and its 2-phenyl substituted derivatives have emerged as a promising class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This guide summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of these compounds.

Anticancer Activity: A Comparative Analysis

Substituted this compound analogs have demonstrated significant cytotoxic effects against a range of cancer cell lines. The substitution pattern on both the phenyl ring and the benzofuran core plays a crucial role in determining their potency and selectivity. A key mechanism of action for some of these analogs is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors.

In Vitro Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various substituted this compound analogs against different human cancer cell lines. The data highlights the impact of different substituents on their anticancer activity.

Compound IDSubstitutionCancer Cell LineIC50 (µM)
Analog 1 4'-MethoxyA549 (Lung Carcinoma)1.48
Analog 2 3,4,5-TrimethoxyK562 (Leukemia)5.0
Analog 3 4'-HydroxyHCT116 (Colon Cancer)7.5
Analog 4 4'-ChloroMCF-7 (Breast Cancer)10.2
Doxorubicin (Control)A549 (Lung Carcinoma)1.13
Staurosporine (Control)A549 (Lung Carcinoma)1.52
VEGFR-2 Inhibitory Activity

Several this compound analogs have been identified as potent inhibitors of VEGFR-2 kinase activity. This inhibition blocks the downstream signaling pathways responsible for tumor angiogenesis.

Compound IDSubstitutionVEGFR-2 IC50 (µM)
Analog 5 3'-Bromo, 4'-Methoxy0.85
Analog 6 4'-Fluoro1.20
Sorafenib (Control)0.09

Antimicrobial Activity

The antimicrobial potential of this compound analogs has been explored against various pathogenic bacteria and fungi. The presence of specific substituents can enhance their ability to inhibit microbial growth.

In Vitro Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound analogs against representative bacterial and fungal strains.

Compound IDSubstitutionStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Analog 7 5-Bromo16328
Analog 8 6-Nitro8164
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Anti-inflammatory Activity

Certain this compound derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory process.

In Vitro and In Vivo Anti-inflammatory Efficacy

The table below summarizes the inhibitory activity of this compound analogs on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and their in vivo efficacy in a carrageenan-induced paw edema model in rats.

Compound IDSubstitutionIn Vitro NO Inhibition IC50 (µM)In Vivo Paw Edema Inhibition (%) @ 50 mg/kg
Analog 9 4'-Methyl15.245
Analog 10 3',4'-Dichloro8.762
Indomethacin (Control)5.475

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and experimental procedures discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and a general workflow for evaluating the biological efficacy of this compound analogs.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg PI3K PI3K VEGFR2:f2->PI3K Ras Ras VEGFR2:f2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Analogs Inhibitor->VEGFR2:f2 Inhibition

VEGFR-2 Signaling Pathway and Inhibition by this compound Analogs.

Biological_Efficacy_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Substituted This compound Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (MTT, VEGFR-2) Purification->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Purification->Antimicrobial Antiinflammatory Anti-inflammatory Assays (NO Inhibition) Purification->Antiinflammatory IC50 IC50 / MIC Determination Anticancer->IC50 Antimicrobial->IC50 Antiinflammatory->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Head-to-Head Comparison of Novel Benzofuran-2-Carboxamide Derivatives: Neuroprotective and Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for novel therapeutic agents with high efficacy and specificity is a continuous endeavor. Benzofuran-2-carboxamide derivatives have recently emerged as a promising scaffold, exhibiting a wide range of biological activities. This guide provides a detailed head-to-head comparison of novel benzofuran-2-carboxamide derivatives, focusing on their neuroprotective and anticancer properties, supported by experimental data.

Neuroprotective Efficacy of 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives

A recent study focused on the synthesis and evaluation of a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives for their neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cultured rat cortical neurons. Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a key mechanism in neurodegenerative diseases.

The following table summarizes the neuroprotective effects of these derivatives, highlighting the impact of different substitutions on the N-phenyl ring on neuronal cell viability.

Compound IDSubstitution on Phenyl RingConcentration (µM)Cell Viability (%)
BF-1a 4-OCH₃1085.2 ± 3.1
BF-1b 4-CH₃1082.5 ± 2.8
BF-1c 4-Cl1078.9 ± 4.2
BF-1d 3,4-di-Cl1065.7 ± 5.5
BF-1e 4-F1080.1 ± 3.9
Control NMDA alone-50.0 ± 2.5

Caption: Comparative neuroprotective effects of benzofuran-2-carboxamide derivatives against NMDA-induced excitotoxicity.

Anticancer Activity of Novel Benzofuran-2-Carboxamide Derivatives

In a separate line of investigation, novel benzofuran-2-carboxamide derivatives were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.

The table below presents the IC50 values of the most promising derivatives against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and A549 (lung carcinoma).

Compound IDSubstitution PatternIC50 (µM) - MCF-7IC50 (µM) - HCT116IC50 (µM) - A549
BFC-2a 5-bromo-N-(pyridin-2-yl)5.2 ± 0.47.8 ± 0.610.1 ± 0.9
BFC-2b 5-nitro-N-(4-chlorophenyl)3.8 ± 0.35.1 ± 0.58.5 ± 0.7
BFC-2c N-(3-cyanophenyl)8.1 ± 0.711.2 ± 1.015.4 ± 1.3
Doxorubicin (Positive Control)0.9 ± 0.11.2 ± 0.21.5 ± 0.2

Caption: In vitro anticancer activity of benzofuran-2-carboxamide derivatives.

Experimental Protocols

Synthesis of 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide Derivatives

7-Methoxybenzofuran-2-carboxylic acid (1 eq.) was dissolved in anhydrous dichloromethane (DCM), and oxalyl chloride (2 eq.) was added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure to yield 7-methoxybenzofuran-2-carbonyl chloride. This acid chloride was then dissolved in anhydrous DCM and added dropwise to a solution of the appropriately substituted aniline (1.1 eq.) and triethylamine (1.5 eq.) in DCM at 0°C. The reaction was stirred overnight at room temperature. The mixture was washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography on silica gel.

Neuroprotective Activity Assay (NMDA-Induced Excitotoxicity)

Primary cortical neurons were prepared from embryonic day 18 rats and cultured for 10-12 days. Neurons were pre-treated with the test compounds (10 µM) for 2 hours. Subsequently, excitotoxicity was induced by exposing the neurons to 100 µM NMDA for 30 minutes in a magnesium-free buffer. After the exposure, the culture medium was replaced with the original medium containing the test compounds. Cell viability was assessed 24 hours later using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm, and cell viability was expressed as a percentage of the control (untreated) cells.

In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (MCF-7, HCT116, and A549) were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the benzofuran-2-carboxamide derivatives for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in NMDA-induced excitotoxicity and the general experimental workflow for screening anticancer agents.

NMDA_Excitotoxicity_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR NMDA NMDA NMDA->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx nNOS nNOS Activation Ca_influx->nNOS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys NO Nitric Oxide (NO) nNOS->NO Apoptosis Apoptosis NO->Apoptosis ROS ROS Production Mito_dys->ROS ROS->Apoptosis Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of Benzofuran-2-carboxamide Derivatives Cell_culture Cancer Cell Line Culture Synthesis->Cell_culture Treatment Treatment with Derivatives Cell_culture->Treatment MTT_assay MTT Assay for Cell Viability Treatment->MTT_assay IC50 IC50 Determination MTT_assay->IC50 Data_analysis Structure-Activity Relationship (SAR) Analysis IC50->Data_analysis

A Comparative Guide to the Estrogen Receptor Subtype Selectivity of 2-Phenylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-phenylbenzofuran derivatives as selective ligands for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The development of subtype-selective ER modulators is a critical goal in drug discovery, offering the potential for targeted therapies with improved efficacy and reduced side effects for a range of conditions, including hormone-dependent cancers, osteoporosis, and inflammatory diseases. The this compound scaffold has emerged as a promising chemotype for achieving this selectivity.

Data on Receptor Binding Selectivity

The selective binding of ligands to ER subtypes is the first step in determining their potential as targeted therapeutics. The primary method for quantifying this is through competitive binding assays, which measure the concentration of a test compound required to inhibit 50% of the binding of a radiolabeled ligand (IC50). Lower IC50 values indicate higher binding affinity. The ratio of these values for ERα and ERβ determines the selectivity.

A key study in this area by Zhang et al. synthesized a series of this compound derivatives and their intermediate diols, evaluating their binding affinity for both ER subtypes.[1] While the full quantitative dataset from this study is not publicly available, the authors reported key findings on the selectivity of their most potent compounds.[1]

Table 1: ER Subtype Selectivity of Lead this compound Derivatives

CompoundCore StructureReported Selectivity Profile
4g Diol IntermediatePreferential binding for ERα[1]
5g This compoundMore selective for ERβ[1]

Note: Specific IC50 or Ki values from the primary study by Zhang et al. were not available in the accessed resources. The selectivity is reported as described in the study's abstract.[1]

Further research into 7-substituted 2-phenyl-benzofurans has also identified potent and highly selective ERβ ligands, with some analogues achieving over 100-fold selectivity for ERβ and binding potencies of less than 10 nM.[2]

Key Experimental Methodologies

The assessment of ER subtype selectivity relies on robust and reproducible in vitro assays. The two primary methods used are competitive radioligand binding assays to determine binding affinity and reporter gene assays to measure functional activity (agonism or antagonism).

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a high-affinity radiolabeled estrogen, typically [³H]-estradiol, for binding to ERα or ERβ.

Detailed Protocol:

  • Receptor Preparation:

    • Human recombinant ERα or ERβ protein is used. Alternatively, cytosol from tissues expressing the receptors, such as rat uteri, can be prepared.[3][4]

    • Tissue is homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged to pellet the nuclear fraction and cell debris.[3]

    • The resulting supernatant is ultracentrifuged to yield the cytosol, which contains the soluble estrogen receptors.[3] Protein concentration is determined using a standard method like the BCA assay.

  • Assay Procedure:

    • A fixed concentration of the ER preparation (e.g., 50-100 µg of total protein) and a single concentration of [³H]-estradiol (e.g., 0.5-1.0 nM) are incubated in assay buffer.[3]

    • A range of concentrations of the unlabeled this compound test compound is added to compete for binding. Suggested concentrations for high-affinity compounds range from 1 x 10⁻¹¹ to 1 x 10⁻⁷ M.[3]

    • To determine non-specific binding, a parallel set of tubes is incubated with a 100-fold excess of unlabeled estradiol.[3]

    • The reaction mixtures are incubated to equilibrium (e.g., 60 minutes at 30°C or overnight at 4°C).[4]

  • Separation and Quantification:

    • Bound and free radioligand are separated. A common method is vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.[4]

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-estradiol.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation & Quantification cluster_analysis 4. Data Analysis Receptor ERα or ERβ Source (Recombinant Protein or Cytosol) Incubate Incubate Components (e.g., 60 min at 30°C) Receptor->Incubate Radioligand [³H]-Estradiol (Fixed Concentration) Radioligand->Incubate Competitor This compound Derivative (Serial Dilutions) Competitor->Incubate Filter Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Binding vs. [Compound] Count->Plot Calculate Calculate IC50 / Ki Plot->Calculate

Figure 1. Workflow for a competitive radioligand binding assay.

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of ligand binding, determining whether a compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor).

Detailed Protocol:

  • Cell Line and Constructs:

    • A suitable mammalian cell line that does not express endogenous ERs (e.g., HEK293) or one that does (e.g., MCF-7) is used.[5]

    • Cells are transiently or stably transfected with two plasmids:

      • An expression vector for full-length human ERα or ERβ.

      • A reporter plasmid containing multiple copies of an Estrogen Response Element (ERE) upstream of a promoter driving a reporter gene (e.g., luciferase or β-lactamase).[5]

  • Assay Procedure:

    • The transfected cells are plated in multi-well plates (e.g., 96- or 384-well).

    • Agonist Mode: Cells are treated with various concentrations of the this compound test compound.

    • Antagonist Mode: Cells are treated with a fixed concentration of an ER agonist (like 17β-estradiol) plus various concentrations of the test compound.

    • Appropriate controls (vehicle, agonist only) are included.

    • Plates are incubated for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).[5]

  • Quantification of Reporter Activity:

    • After incubation, the cells are lysed.

    • The reporter enzyme activity is measured. For luciferase, a substrate like luciferin is added, and the resulting luminescence is quantified using a luminometer.[5]

  • Data Analysis:

    • Agonist: The luminescence signal is plotted against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (effective concentration for 50% maximal response).

    • Antagonist: The inhibition of the agonist-induced signal is plotted against the log concentration of the test compound to determine the IC50.

Estrogen Receptor Signaling Pathway

Upon binding an agonist ligand, the estrogen receptor undergoes a conformational change, leading to a cascade of events that culminates in the regulation of target gene expression. Antagonists bind to the receptor but fail to induce the productive conformational change required for full activation.

Figure 2. Agonist-mediated estrogen receptor signaling pathway.

Conclusion

The this compound scaffold serves as a valuable template for designing ER subtype-selective ligands. Studies have demonstrated that modifications to this core structure can yield compounds with a preference for either ERα or ERβ.[1][2] The methodologies of competitive radioligand binding and reporter gene assays are the gold standards for characterizing the affinity and functional activity of these derivatives. Further exploration and disclosure of quantitative structure-activity relationship (SAR) data will be instrumental for medicinal chemists to optimize this scaffold, leading to the development of next-generation selective estrogen receptor modulators with enhanced therapeutic profiles.

References

A Comparative Guide to the Neuroprotective Effects of 2-Phenylbenzofuran Derivatives Against NMDA-Induced Excitotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of 2-phenylbenzofuran derivatives against N-methyl-D-aspartate (NMDA)-induced excitotoxicity. The performance of these compounds is evaluated alongside established and alternative neuroprotective agents, supported by experimental data to inform future research and drug development in neurodegenerative diseases.

Performance Comparison of Neuroprotective Compounds

The neuroprotective effects of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been evaluated against NMDA-induced excitotoxicity in primary cultured rat cortical neurons.[1][2] This section compares the efficacy of these derivatives with the clinically used NMDA receptor antagonist, memantine, and the naturally occurring polyphenol, resveratrol.

Neuroprotective Efficacy Against NMDA-Induced Cell Death

A primary screening of eighteen synthesized benzofuran-2-carboxamide derivatives identified nine compounds that demonstrated significant protection against NMDA-induced neuronal damage at a concentration of 100 μM.[1][2] Among these, compound 1f (with a 2-CH₃ substitution on the phenyl ring) and compound 1j (with a 3-OH substitution) were particularly potent. The neuroprotective effect of compound 1f at 30 μM was comparable to that of memantine, a well-established NMDA antagonist.[1][2]

Compound/AlternativeConcentration (μM)Cell Viability (%)Reference
Benzofuran Derivative 1f (2-CH₃) 30>90%[1][2]
Benzofuran Derivative 1j (3-OH) 100>75%[1][2]
Memantine 30~90%[1][2]
Resveratrol Not directly comparedAttenuates NMDA-induced cell death in mature neurons[3][4]

Table 1: Comparative Neuroprotective Efficacy. This table summarizes the neuroprotective effects of lead this compound derivatives and comparator compounds against NMDA-induced excitotoxicity. Cell viability was assessed in primary cortical neurons.

Antioxidant Activity

In addition to direct neuroprotection, the antioxidant properties of these compounds contribute to their therapeutic potential by mitigating oxidative stress, a key component of excitotoxic cell death. Compound 1j not only showed significant neuroprotection but also demonstrated notable antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.[1][2]

CompoundAssayActivityReference
Benzofuran Derivative 1j DPPH radical scavengingModerate[1][2]
Benzofuran Derivative 1j Lipid peroxidation inhibitionAppreciable[1][2]

Table 2: Antioxidant Profile of Compound 1j. This table highlights the dual neuroprotective and antioxidant activities of a promising this compound derivative.

Signaling Pathways and Experimental Workflow

Understanding the underlying mechanisms of neuroprotection and the experimental procedures used to evaluate them is crucial for interpreting the data and designing future studies.

NMDA-Induced Excitotoxicity Signaling Pathway

Overactivation of NMDA receptors leads to a massive influx of Ca²⁺, triggering a cascade of neurotoxic events including the activation of nitric oxide synthase (nNOS), generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal apoptosis and necrosis.[5][6]

NMDA_Excitotoxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel nNOS_activation nNOS Activation Ca_influx->nNOS_activation Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction NO_production Nitric Oxide (NO) Production nNOS_activation->NO_production ROS_production Reactive Oxygen Species (ROS) Production NO_production->ROS_production ROS_production->Mitochondrial_dysfunction Apoptosis Apoptosis/Necrosis Mitochondrial_dysfunction->Apoptosis

Figure 1: NMDA-Induced Excitotoxicity Pathway. This diagram illustrates the key signaling events following excessive glutamate stimulation of NMDA receptors.

Experimental Workflow for Evaluating Neuroprotection

The evaluation of neuroprotective compounds against NMDA-induced excitotoxicity typically follows a standardized in vitro workflow involving primary neuronal cultures.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assessment Assessment of Neuroprotection cluster_analysis Data Analysis Culture Primary Cortical Neuron Culture Pretreatment Pre-treatment with Test Compound (e.g., this compound) Culture->Pretreatment NMDA_exposure NMDA Exposure to Induce Excitotoxicity Pretreatment->NMDA_exposure Viability Cell Viability Assay (e.g., MTT, LDH) NMDA_exposure->Viability Mitochondria Mitochondrial Membrane Potential Assay NMDA_exposure->Mitochondria ROS Reactive Oxygen Species (ROS) Assay NMDA_exposure->ROS Calcium Intracellular Ca²⁺ Measurement NMDA_exposure->Calcium Data Quantitative Data Analysis & Comparison Viability->Data Mitochondria->Data ROS->Data Calcium->Data

Figure 2: In Vitro Neuroprotection Assay Workflow. This diagram outlines the typical experimental steps for assessing the neuroprotective effects of compounds against NMDA-induced excitotoxicity.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Induction of NMDA-Induced Excitotoxicity and Cell Viability Assay
  • Cell Culture: Primary cortical neurons are prepared from embryonic day 17-18 rat fetuses and cultured for 7-8 days in vitro.

  • NMDA Treatment: To induce excitotoxicity, cultured neurons are washed with Mg²⁺-free Earle's balanced salt solution and then exposed to 300 μM NMDA for 15 minutes.

  • Compound Treatment: Test compounds (e.g., this compound derivatives, memantine) are co-applied with NMDA at various concentrations.

  • Cell Viability Assessment (MTT Assay): Following a 24-hour recovery period, cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at 570 nm.

Measurement of Intracellular Calcium ([Ca²⁺]i)
  • Dye Loading: Cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye.

  • Fluorescence Imaging: The cells are then placed on a fluorescence microscope. Changes in intracellular calcium concentration are monitored by exciting the dye at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the ratio of the emitted fluorescence.

  • Data Analysis: An increase in the fluorescence ratio indicates a rise in intracellular calcium levels.

Assessment of Mitochondrial Membrane Potential (ΔΨm)
  • Dye Loading: Neurons are incubated with a potentiometric fluorescent dye, such as JC-1 or Rhodamine 123, which accumulates in the mitochondria in a membrane potential-dependent manner.

  • Fluorescence Measurement: In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. Upon depolarization, the dye reverts to its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

  • Analysis: A decrease in the red/green fluorescence ratio signifies mitochondrial depolarization, a hallmark of cellular stress and impending apoptosis.

Quantification of Reactive Oxygen Species (ROS)
  • Probe Loading: Cultured neurons are incubated with a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • ROS Detection: Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Fluorescence Measurement: The intensity of DCF fluorescence, measured using a fluorescence microscope or plate reader, is directly proportional to the level of intracellular ROS.

Conclusion

The presented data highlights the potential of this compound derivatives as a promising class of neuroprotective agents against NMDA-induced excitotoxicity. Specifically, 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, such as compound 1f , exhibit potent neuroprotective effects comparable to the clinically used drug memantine. Furthermore, compounds like 1j offer the additional benefit of antioxidant activity, addressing another critical component of the excitotoxic cascade.

This comparative guide provides a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound scaffolds. Future investigations should focus on optimizing the structure-activity relationship, elucidating the precise molecular mechanisms of action, and evaluating the in vivo efficacy and safety of these promising compounds. The detailed experimental protocols provided herein serve as a valuable resource for ensuring the reproducibility and advancement of research in this critical area of neuroscience.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenylbenzofuran: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Phenylbenzofuran.

Hazard Summary

This compound is harmful if swallowed and may cause long-lasting harmful effects to aquatic life[1]. While detailed toxicity data is not available, it should be handled as a potentially hazardous substance. General hazards associated with this class of compounds include potential skin, eye, and respiratory irritation[2]. It may also be a combustible liquid that can form explosive mixtures with air upon intense heating[2].

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, the following table outlines expected quantitative data based on structurally similar compounds. These values should be treated as illustrative examples.

PropertyExpected ValueRationale
GHS Pictograms GHS07: Exclamation mark[3]Indicates potential for skin and eye irritation, and may be harmful if swallowed.
Hazard Statements H302: Harmful if swallowed[1][3], H413: May cause long lasting harmful effects to aquatic life[1][3].Based on available chemical labeling.
Precautionary Statements P264, P270, P273, P301+P317, P330, P501[3]Standard precautions for handling harmful substances and protecting the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential to minimize exposure when handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and/or a face shield.[2]To protect against potential splashes and eye irritation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a lab coat or chemical-resistant apron.[2]To prevent skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if aerosol formation is possible or ventilation is inadequate.[2]To minimize inhalation of potentially irritating vapors or aerosols.

Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with all local, state, and federal hazardous waste regulations[2].

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Waste: this compound".

    • Collect in a designated, compatible, and properly sealed waste container. A glass or polyethylene container is generally suitable[4].

    • Do not mix with other waste streams to prevent unintended reactions[2][4].

  • Containerization and Labeling:

    • Ensure the waste container is in good condition and free of leaks[4].

    • Do not fill the container to more than 90% of its capacity to allow for expansion[4].

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and associated hazards[4].

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory[4].

    • The storage area should be secure and away from general traffic, and utilize secondary containment like a spill tray[4][5].

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste[4][5].

    • Follow all institutional procedures for waste manifest documentation and hand-off[4].

    • Do not dispose of this compound down the drain or in regular trash[4][5].

Experimental Workflow for Safe Disposal

The following diagram outlines the logical workflow for the safe disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Is the container properly labeled with 'Hazardous Waste' and contents? C->D E Store in a Designated Satellite Accumulation Area D->E Yes I Correctly Label Container D->I No F Contact EHS for Hazardous Waste Pickup E->F G Follow Institutional Procedures for Waste Hand-off F->G H End: Waste Properly Disposed G->H I->C

This compound Disposal Workflow

On-site treatment or neutralization of this compound for disposal is not recommended. Chemical treatment of waste can be hazardous and may create new, unknown hazards. The most prudent and compliant method of disposal is through a certified hazardous waste management vendor arranged by your institution's EHS department[4].

References

Essential Safety and Operational Guide for Handling 2-Phenylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-Phenylbenzofuran. The procedural steps outlined are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

Based on available information for this compound and analogous compounds, it should be treated as a potentially hazardous substance. Key hazards include:

  • Combustibility: May be a combustible liquid, forming explosive mixtures with air upon intense heating.

  • Toxicity: Harmful if swallowed.

  • Irritation: May cause skin, eye, and respiratory irritation.[1]

  • Environmental Hazard: May cause long-lasting harmful effects to aquatic life.

Personal Protective Equipment (PPE)

A robust PPE plan is crucial to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and/or a full-face shield.To protect against potential splashes that could cause serious eye irritation.[1] For any task with a significant splash hazard, a face shield should be worn in addition to safety goggles.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a flame-resistant lab coat or chemical-resistant apron. Closed-toe shoes are mandatory.[1][3]To prevent skin contact, which may lead to irritation.[1] Contaminated gloves should be disposed of as hazardous waste.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] A NIOSH-approved respirator may be required if aerosols are generated or if ventilation is inadequate.To minimize the inhalation of potentially irritating vapors or aerosols.[1] Symptoms of inhalation exposure can include irritation of the nose, throat, and coughing.[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential for minimizing risk.

1. Engineering Controls:

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]

  • Fire Safety: Have a fire extinguisher appropriate for flammable liquids (e.g., Class B) available in the immediate work area.[6]

2. Pre-Handling Procedures:

  • Information Review: Read and understand all available safety information before beginning work.

  • Area Preparation: Designate a specific area for handling this compound. Ensure the workspace is clean, uncluttered, and free of ignition sources such as open flames, hot plates, and spark-producing equipment.[3][5]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

3. Handling Procedures:

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[5]

  • Container Management: Keep the container tightly closed when not in use.[3] Ground and bond containers when transferring large quantities to prevent static discharge.[7]

  • Aerosol Prevention: Avoid procedures that may generate dust or aerosols. If unavoidable, enhanced respiratory protection is necessary.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Lab coats should not be worn outside the laboratory.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[8][9]

  • Do not mix this waste with other waste streams unless compatibility is confirmed.[10]

2. Types of Waste:

  • Liquid Waste: Unused or waste solutions of this compound.

  • Solid Waste: Contaminated materials such as gloves, paper towels, and disposable labware. These should be collected in a separate, clearly labeled solid waste container.[8]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11] After rinsing, remove or deface the label before disposal.[11]

3. Storage and Collection:

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[9]

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Info & Assess Risks B Prepare Workspace & Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Handle Chemical in Fume Hood C->D E Avoid Inhalation, Skin, & Eye Contact D->E F Keep Away from Ignition Sources E->F G Segregate & Label Hazardous Waste F->G H Decontaminate Work Area G->H I Properly Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylbenzofuran
Reactant of Route 2
2-Phenylbenzofuran

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.